molecular formula C17H12O4 B1587078 3-Acetoxyflavone CAS No. 7578-68-9

3-Acetoxyflavone

货号: B1587078
CAS 编号: 7578-68-9
分子量: 280.27 g/mol
InChI 键: NCHSTTAWIMAJHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetoxyflavone is a synthetically modified flavone derivative in which an acetyl group is attached to the 3-hydroxy position of the flavone backbone. This structural modification enhances its bioactivity and makes it a valuable compound for scientific research, particularly in the field of oncology. A 2017 study identified this compound as a potent antiproliferative agent against a panel of human cancer cell lines. The compound demonstrated strong activity against LoVo (colon cancer) and MES-SA (uterine sarcoma) cells, with IC50 values of 4.7 μM and 7.8 μM, respectively . Its efficacy against these models highlights its potential for investigations into novel chemotherapeutic strategies. Researchers value this compound for its ability to overcome multidrug resistance, a major challenge in cancer treatment. The compound's mechanism of action, while not fully elucidated, is associated with the induction of apoptotic pathways in cancer cells, making it a useful tool for studying programmed cell death . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHSTTAWIMAJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364740
Record name 3-ACETOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7578-68-9
Record name 3-ACETOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Acetoxyflavone, a derivative of the flavonol class of flavonoids, is a significant compound in medicinal chemistry and drug development.[1] Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The acetylation of the 3-hydroxy group in the flavone backbone can modify its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. This guide provides a detailed overview of the primary synthesis route for this compound, its characterization through various spectroscopic methods, and the experimental protocols involved.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the acetylation of its precursor, 3-hydroxyflavone.[2] This precursor is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone.[4][5] The entire process can be viewed as a two-stage synthesis, starting from a substituted o-hydroxyacetophenone.

Stage 1: Synthesis of 3-Hydroxyflavone via the Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction transforms a 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone) using alkaline hydrogen peroxide.[4][6] The chalcone itself is prepared by the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde derivative.

Experimental Protocol: Synthesis of 3-Hydroxyflavone [2]

  • Chalcone Synthesis:

    • An equimolar proportion of o-hydroxyacetophenone and a suitable benzaldehyde (e.g., p-dimethylaminobenzaldehyde) are refluxed in the presence of ethanol and potassium hydroxide to yield the corresponding chalcone.[2][3]

    • The crude chalcone is then purified by recrystallization from acetone.[2]

  • Oxidative Cyclization (AFO Reaction):

    • Suspend 0.01 moles of the purified chalcone in 85 ml of ethanol.

    • With stirring, add 10 ml of 20% aqueous sodium hydroxide.

    • Carefully add 18 ml of 30% hydrogen peroxide over a period of 30 minutes.

    • Continue stirring the reaction mixture for 3.5 hours at 30°C.

    • Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[2]

Stage 2: Acetylation of 3-Hydroxyflavone

This final step involves the esterification of the hydroxyl group at the C3 position of the flavone core using acetic anhydride.

Experimental Protocol: Synthesis of this compound [2]

  • Place 0.01 moles of 3-hydroxyflavone in a 100 ml round-bottom flask.

  • Add 10-15 ml of acetic anhydride to the flask.

  • Reflux the mixture for 2 hours.

  • Cool the resulting solution to room temperature.

  • Pour the cooled solution into ice-cold water to precipitate the this compound.

  • Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the purified product.[2]

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a sequential process involving condensation, oxidative cyclization, and acetylation.

G cluster_0 Stage 1: 3-Hydroxyflavone Synthesis cluster_1 Stage 2: Acetylation o-Hydroxyacetophenone o-Hydroxyacetophenone Chalcone Chalcone o-Hydroxyacetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone 3-Hydroxyflavone 3-Hydroxyflavone Chalcone->3-Hydroxyflavone Algar-Flynn-Oyamada Reaction (H₂O₂, NaOH) This compound This compound 3-Hydroxyflavone->this compound Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->this compound G Start Start Purified_Sample Purified this compound (Recrystallized) Start->Purified_Sample TLC TLC Analysis (Purity Check) Purified_Sample->TLC Melting_Point Melting Point Determination TLC->Melting_Point IR_Spec IR Spectroscopy (Functional Groups) Melting_Point->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C Structure) IR_Spec->NMR_Spec Mass_Spec Mass Spectrometry (Molecular Weight) NMR_Spec->Mass_Spec UV_Vis_Spec UV-Vis Spectroscopy (Electronic Transitions) Mass_Spec->UV_Vis_Spec Data_Analysis Data Analysis & Structure Confirmation UV_Vis_Spec->Data_Analysis End End Data_Analysis->End

References

3-Acetoxyflavone chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxyflavone, an acetylated derivative of the naturally occurring flavonol, 3-hydroxyflavone, is a synthetic flavonoid that has garnered significant interest within the scientific community. As a member of the flavonoid class of polyphenolic compounds, it shares a core phenyl-benzopyrone structure that is the foundation for a wide array of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[1] The acetylation at the 3-position of the flavone backbone modifies its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and potential as a therapeutic agent. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is systematically named (4-oxo-2-phenylchromen-3-yl) acetate .[2] Its structure consists of a central pyrone ring fused to a benzene ring (the chromone system), with a phenyl group at the 2-position and an acetoxy group at the 3-position.

IdentifierValue
IUPAC Name (4-oxo-2-phenylchromen-3-yl) acetate[2]
CAS Number 7578-68-9[2]
Molecular Formula C₁₇H₁₂O₄[2]
SMILES CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[2]
InChI InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3[2]
Synonyms 3-acetoxy-2-phenyl-chromen-4-one, 3-(acetyloxy)-2-phenyl-4H-1-Benzopyran-4-one[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValue
Molecular Weight 280.27 g/mol [2]
Melting Point 128-130 °C
Boiling Point 421.1 °C at 760 mmHg
Density 1.31 g/cm³
Flash Point 187.5 °C
Vapor Pressure 2.67 x 10⁻⁷ mmHg at 25 °C
Refractive Index 1.631
Solubility Soluble in organic solvents such as acetone, acetonitrile, and ethanol.[3] Insoluble in water.

Note: Some data points are for the general class of flavonoids or are predicted values in the absence of experimentally determined data for this compound specifically.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous flavonoid compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methyl protons of the acetoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2s3H-OCOCH₃
~7.3-7.5m5HPhenyl group (B-ring) protons
~7.6-8.2m4HChromone (A-ring) protons

Note: These are predicted chemical shifts. The exact values can vary depending on the solvent and experimental conditions.[4][5][6][7][8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of this compound.

Chemical Shift (δ, ppm)Assignment
~20-OCOC H₃
~118-135Aromatic CH carbons
~120-160Quaternary aromatic carbons
~160-165C2
~130C3
~175C4 (Carbonyl)
~168-OC OCH₃ (Ester Carbonyl)

Note: These are predicted chemical shifts for the flavone backbone and the acetoxy group.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1760StrongEster C=O stretch
~1640StrongKetone C=O stretch (C4)
~1600-1450Medium-StrongAromatic C=C stretch
~1200StrongC-O stretch (ester)

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[12][13][14][15][16][17][18][19][20]

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for flavonoids.

m/zAssignment
280[M]⁺ (Molecular ion)
238[M - CH₂CO]⁺ (Loss of ketene)
121Retro-Diels-Alder fragment
105Benzoyl cation [C₆H₅CO]⁺
77Phenyl cation [C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.[21][22][23][24][25][26][27]

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized by the acetylation of 3-hydroxyflavone using acetic anhydride.[1][28]

Materials:

  • 3-Hydroxyflavone

  • Acetic Anhydride

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To 0.01 moles of 3-hydroxyflavone in a 100 mL round-bottom flask, add 10-15 mL of acetic anhydride.[1]

  • Heat the mixture to reflux for 2 hours.[1]

  • After reflux, cool the resulting solution to room temperature.[1]

  • Slowly pour the cooled solution into a beaker containing ice-cold water to precipitate the product.[1]

  • Filter the solid product using a Buchner funnel and wash it with cold water.[1]

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar compounds and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.[29][30][31]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the obtained spectrum with correlation tables.[12][13]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[32][33][34]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways based on the observed fragments and known fragmentation patterns of flavonoids.[21][22]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3-Hydroxyflavone + Acetic Anhydride reflux Reflux (2 hours) start->reflux precipitation Precipitation in Ice Water reflux->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound serves as a valuable compound for research in medicinal chemistry and drug development due to its flavonoid backbone and modified functional group. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. The detailed data and protocols herein are intended to support researchers in their exploration of this compound and its potential applications. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

The Mechanism of Action of 3-Acetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Acetoxyflavone, a synthetic derivative of the flavonol class of flavonoids, is emerging as a compound of interest in pharmacological research. Structurally, it is the acetylated form of 3-hydroxyflavone. This acetylation is often employed as a prodrug strategy to enhance the bioavailability of parent compounds. Following administration, it is presumed that this compound undergoes hydrolysis to its active form, 3-hydroxyflavone. Therefore, this guide will focus on the mechanism of action of 3-hydroxyflavone as the primary bioactive molecule. 3-Hydroxyflavone exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are attributed to its ability to modulate various cellular signaling pathways and interact with specific molecular targets.

Prodrug Strategy: this compound to 3-Hydroxyflavone

The acetylation of hydroxyl groups is a common chemical modification used to create prodrugs of flavonoid compounds. This strategy is often employed to improve the pharmacokinetic profile, such as oral bioavailability, of the parent molecule. In the case of 7,8-dihydroxyflavone, a similar flavonoid, a prodrug approach involving esterification of the hydroxyl groups was successfully used to enhance its therapeutic efficacy.[1] The synthesis of this compound is achieved by refluxing 3-hydroxyflavone with acetic anhydride.[2][3] It is hypothesized that once in a biological system, esterases cleave the acetyl group from this compound, releasing the active 3-hydroxyflavone.

Core Mechanisms of Action of 3-Hydroxyflavone

The biological effects of 3-hydroxyflavone are multifaceted, stemming from its antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

3-Hydroxyflavone has demonstrated significant antioxidant properties. Its mechanism in counteracting oxidative stress has been elucidated, particularly in the context of nicotine-induced oxidative stress in renal proximal tubule cells. In this system, 3-hydroxyflavone provides protection by activating the PKA/CREB/MnSOD pathway.[4][5] This is a distinct mechanism compared to other hydroxyflavone isomers, such as 7-hydroxyflavone, which acts through the ERK/Nrf2/HO-1 pathway.[4][6]

The proposed signaling cascade for 3-hydroxyflavone's antioxidant effect is as follows:

PKA_CREB_MnSOD_Pathway 3-Hydroxyflavone 3-Hydroxyflavone PKA PKA 3-Hydroxyflavone->PKA Activates CREB CREB PKA->CREB Phosphorylates MnSOD MnSOD CREB->MnSOD Upregulates Transcription Antioxidant Defense Antioxidant Defense MnSOD->Antioxidant Defense Enhances

PKA/CREB/MnSOD Signaling Pathway Activated by 3-Hydroxyflavone.
Anticancer Activity

Flavonoids, including 3-hydroxyflavone and its derivatives, are known to possess anticancer properties. These effects are often attributed to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis and metastasis.[7] While the precise mechanisms for 3-hydroxyflavone are still under investigation, studies on related flavonols like quercetin and kaempferol show that they can modulate cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B, and tumor suppressor proteins like p53.[8] The anticancer activity of flavonoids is often linked to their chemical structure, with the position of hydroxyl groups playing a crucial role.[7][9]

Modulation of Nuclear Receptors: Pregnane X Receptor (PXR)

3-Hydroxyflavone has been identified as an activator of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of genes related to drug metabolism and transport.[10] Activation of PXR by 3-hydroxyflavone leads to the increased expression of cytochrome P450 enzymes, such as CYP3A4 and CYP3A5, and the drug transporter ABCB1 (also known as P-glycoprotein).[10] This interaction highlights a potential for drug-nutrient interactions but also a therapeutic avenue for conditions where PXR activation is beneficial, such as inflammatory bowel disease.[10]

The activation of PXR by 3-hydroxyflavone involves the following steps:

PXR_Activation_Pathway 3-Hydroxyflavone 3-Hydroxyflavone PXR Pregnane X Receptor 3-Hydroxyflavone->PXR Binds & Activates PXR_RXR_Complex PXR/RXR Heterodimer PXR->PXR_RXR_Complex Heterodimerizes with RXR Retinoid X Receptor RXR->PXR_RXR_Complex DNA PXR Response Element PXR_RXR_Complex->DNA Binds to Gene_Expression CYP3A4, ABCB1 Gene Expression DNA->Gene_Expression Induces

PXR Activation Pathway by 3-Hydroxyflavone.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 3-hydroxyflavone and its derivatives.

Table 1: Enzyme and Transporter Inhibition by Hydroxyflavones

CompoundTargetIC50 (µM)Cell Line/SystemReference
3-Hydroxyflavone Derivatives15-Lipoxygenase-In vitro[11]
LuteolinOATP2B13.9HEK293[12]
ApigeninOATP2B118.1HEK293[12]
ChrysinOATP2B129.9HEK293[12]
QuercetinOATP2B17.3HEK293[12]
KaempferolOATP2B114.8HEK293[12]
GalanginOATP2B123.9HEK293[12]

Note: A study indicated that flavones generally interact more strongly with OATP2B1 than their 3-hydroxyflavone counterparts (flavonols).[12]

Table 2: Cytotoxic Activity of Novel 3-Hydroxyflavone Derivatives

CompoundCell LineIC50 (µM)Reference
1'fHCT-116< 3.0[11]
1'gHCT-116< 3.0[11]
2'hHCT-116< 3.0[11]
1'cOVCAR-3< 3.0[11]
2'gOVCAR-3< 3.0[11]

Table 3: Molecular Docking Binding Energies

CompoundProtein TargetBinding Energy (kcal/mol)Reference
3-HydroxyflavoneCREB-5.67[4][5]
3-HydroxyflavoneKeap1-Nrf2-7.39[4][5]
7-HydroxyflavoneCREB-5.41[4][5]
7-HydroxyflavoneKeap1-Nrf2-8.55[4][5]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxyflavone.

Materials:

  • 3-hydroxyflavone (0.01 moles)

  • Acetic anhydride (10-15 ml)

  • Round bottom flask (100 ml)

  • Reflux condenser

  • Ice

  • Ethanol

Procedure:

  • Add 0.01 moles of 3-hydroxyflavone to a 100 ml round bottom flask.

  • Add 10-15 ml of acetic anhydride to the flask.

  • Reflux the mixture for 2 hours.

  • Cool the resulting solution to room temperature.

  • Add ice-cold water to the solution to precipitate the product.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the product from ethanol to purify it.[2][3]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 3-hydroxyflavone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, OVCAR-3)

  • 96-well plates

  • Culture medium

  • 3-hydroxyflavone derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-hydroxyflavone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add 3-hydroxyflavone derivative Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate IC50 Read_Absorbance->Calculate_Viability

General Workflow for MTT Cell Viability Assay.

Conclusion

The mechanism of action of this compound is predicated on its conversion to the active metabolite, 3-hydroxyflavone. 3-Hydroxyflavone exerts its biological effects through multiple pathways, including the activation of the PKA/CREB/MnSOD antioxidant defense pathway and the modulation of the nuclear receptor PXR, which in turn regulates the expression of key drug-metabolizing enzymes and transporters. Furthermore, derivatives of 3-hydroxyflavone have shown potent anticancer activity. The diverse mechanisms of action of 3-hydroxyflavone underscore its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to confirm the in vivo conversion of this compound to 3-hydroxyflavone.

References

Preliminary In Vitro Studies of 3-Acetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant scientific interest due to their diverse pharmacological activities. 3-Acetoxyflavone is a synthetic derivative of flavone, characterized by an acetoxy group at the 3-position of the C ring. This modification can influence the compound's physicochemical properties, such as lipophilicity, and potentially modulate its biological activity compared to its parent compound, flavone, and its hydroxylated counterpart, 3-hydroxyflavone. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols and data are presented to facilitate further research and development.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity
CompoundAssayEC50 Value (µg/mL)
This compoundDPPH Radical Scavenging1000[1]
3-HydroxyflavoneDPPH Radical Scavenging650[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Quercetin)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of this compound solution to the wells.

    • A control well should contain DPPH solution and methanol instead of the test compound.

    • A blank well should contain methanol only.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

    • A_sample is the absorbance of the test compound.

  • Determination of EC50: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways. While specific anti-inflammatory data for this compound is limited, studies on related acetylated flavones suggest that acetylation can influence this activity.

Quantitative Data: Anti-inflammatory Activity of Related Flavones
CompoundCell LineInflammatory MediatorIC50 (µM)
LuteolinRAW 264.7Nitric Oxide16.90 ± 0.74[2]
3',4'-DihydroxyflavoneRAW 264.7Nitric Oxide9.61 ± 1.36[2]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Include a control group (cells treated with LPS only) and a blank group (untreated cells).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculation: Calculate the percentage inhibition of NO production and determine the IC50 value.

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Acetylation of flavonoids can alter their bioavailability and cytotoxic effects on cancer cells.

Quantitative Data: Cytotoxicity of Related Acetylated Flavones

Specific cytotoxic data for this compound is not widely published. The following table provides IC50 values for the structurally related acetylated flavone, 5,7,4'-O-triacetate apigenin (3Ac-A), against various cancer cell lines.

CompoundCell LineIC50 (µM)
5,7,4′-O-triacetate apigenin (3Ac-A)MDA-MB-231 (Breast Cancer)Not specified, but showed strong anti-migration activity[1]
5,7,4′-O-triacetate apigenin (3Ac-A)HCT-116 (Colon Cancer)6.5[1]
5,7,4′-O-triacetate apigenin (3Ac-A)HepG2 (Liver Cancer)Not specified[1]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

Flavones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of other flavones, it is plausible that it may interact with key inflammatory and cancer-related pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many flavones have been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_NFkB Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription (Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Transcription (Inflammation, Proliferation) Promotes This compound This compound This compound->IKK Complex Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids have been reported to modulate MAPK signaling.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->ERK Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

Conclusion

The preliminary in vitro data for this compound indicate that it possesses antioxidant activity, although weaker than its hydroxylated counterpart. While direct evidence for its anti-inflammatory and anticancer effects is currently limited, studies on structurally similar acetylated flavonoids suggest that this compound may exhibit interesting biological activities in these areas. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological potential of this compound. Future studies should focus on generating specific quantitative data for this compound in various in vitro models and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. This will be crucial for determining its potential as a lead compound in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Flavone Acetates

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds celebrated for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Structurally derived from a C6-C3-C6 backbone, these compounds are ubiquitous in plants and form an integral part of the human diet.[1][3] Within this class, flavones, characterized by a 2-phenylchromen-4-one structure, have garnered significant attention as a scaffold for designing new therapeutic agents.[4] The strategic modification of the flavone core, particularly through the introduction of acetate or acetyl groups, has emerged as a promising avenue for enhancing bioavailability and discovering novel biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel flavone acetates, tailored for professionals in drug discovery and development.

Synthesis of Novel Flavone Acetates

The synthesis of flavone derivatives is a well-established field, with several robust methods available for constructing the core heterocyclic system.[4][5] The introduction of acetate functionalities can be achieved either by building the flavone structure with acetate-bearing precursors or by acetylating a pre-synthesized flavone core.

A predominant strategy involves the cyclization of chalcone precursors. The general synthesis often begins with a Claisen-Schmidt condensation between a substituted 2-hydroxy acetophenone and a heterocyclic benzaldehyde to form a 2-hydroxy chalcone derivative.[6] Subsequent cyclization, which can be promoted by reagents like sodium acetate, yields the flavanone, which can be further modified or oxidized to the flavone.[6] Another classic and effective approach is the Baker-Venkataraman rearrangement.[7]

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 2-hydroxyacetophenone, Substituted Benzaldehyde) B Intermediate Synthesis (e.g., Chalcone Formation via Claisen-Schmidt Condensation) A->B Base Catalyst C Cyclization Reaction (e.g., Using Sodium Acetate) B->C Acid/Base D Novel Flavone Acetate (Crude Product) C->D E Purification & Characterization (Chromatography, NMR, MS) D->E F Final Compound for Screening E->F

Caption: Generalized workflow for the synthesis of novel flavone derivatives.

Experimental Protocol: Synthesis via Chalcone Cyclization

This protocol provides a generalized method for synthesizing flavanones, a common precursor to flavones, which can be adapted for creating novel derivatives.

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve equimolar amounts of a substituted 2-hydroxyacetophenone and a relevant heterocyclic or substituted benzaldehyde in ethanol.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution while stirring at room temperature.

    • Continue stirring the reaction mixture for 12-24 hours, monitoring the progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to purify the intermediate chalcone.

  • Step 2: Flavanone Synthesis (Cyclization)

    • Dissolve the purified chalcone in a mixture of alcohol and water.

    • Add sodium acetate to the solution and reflux the mixture for 4-8 hours.[6]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and add water to precipitate the crude flavanone.

    • Filter, wash, and dry the product. Further purification can be achieved by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Step 3: Acetylation (if required)

    • For O-acetylation, the synthesized flavone/flavanone can be treated with acetic anhydride in the presence of a base like pyridine.[8]

    • The reaction is typically stirred at room temperature for several hours.

    • Work-up involves pouring the mixture into water to precipitate the acetylated product, which is then filtered, washed, and purified.

Biological Activity and Data Presentation

Novel flavone acetates have been primarily investigated for their anticancer properties.[6][9][10] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Quantitative Data: Anticancer Activity of Novel Flavones

The tables below summarize the in vitro anticancer activity of various synthesized flavone derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Heteroaryl Flavanone Derivatives [6]

CompoundB-ring HeterocycleIC50 (µg/mL) vs. HT29IC50 (µg/mL) vs. MCF7IC50 (µg/mL) vs. A498
YP-1Thiophene>100>100>100
YP-2Pyrrole91.285.396.4
YP-3Indole75.482.189.2
YP-4Furan50.159.362.7
Control2-Phenyl chroman-4-one>100>100>100

Data sourced from a study on heteroaryl flavanones, where a furan ring demonstrated the most potent activity.[6]

Table 2: Anticancer Activity of Substituted Flavones and Flavonols [9]

CompoundSubstitutionIC50 (µM) vs. HeLaIC50 (µM) vs. MCF7
F1 (Flavone)2',5'-dimethyl2.101.94
F2 (Flavone)4'-methyl1.891.73
F3 (Flavone)4'-chloro0.711.12
OF2 (Flavonol)4'-methyl1.060.96
OF3 (Flavonol)4'-chloro0.511.04

This study suggests that the introduction of a chlorine group may increase anticancer activity. Flavonols (containing a 3-hydroxyl group) showed greater potency than the corresponding flavones.[9]

Mechanism of Action and Signaling Pathways

Flavonoids exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in cancer.[1][11] Their ability to inhibit key enzymes like protein kinases and interfere with signal transduction cascades makes them attractive candidates for targeted therapy.[1][12]

Key Signaling Pathways Targeted by Flavonoids
  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Flavonoids have been shown to directly inhibit key kinases like PI3K and Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[11]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression related to cell proliferation and differentiation. Flavonoids can interfere with this pathway at various points, including the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases like MEK.[11]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Some novel flavone-based inhibitors have been specifically designed to antagonize the activation of STAT3, enhancing their antitumor activity.[13]

G cluster_0 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Flavone Flavone Acetates Flavone->PI3K Inhibits Flavone->Akt Inhibits G cluster_1 MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Flavone Flavone Acetates Flavone->Receptor Inhibits Flavone->MEK Inhibits G cluster_0 In Vitro Screening Workflow A Synthesized Flavone Acetates C Compound Treatment (Dose-Response) A->C B Cell Culture (Cancer Cell Lines) B->C D Incubation (48-72 hours) C->D E Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (IC50 Calculation) E->F G Lead Compound Identification F->G

References

Exploring the Antioxidant Potential of 3-Acetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are renowned for their antioxidant properties. This technical guide delves into the antioxidant potential of a specific synthetic flavonoid, 3-acetoxyflavone. As the acetylated derivative of 3-hydroxyflavone, its chemical structure suggests the capacity to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This document provides a comprehensive overview of its antioxidant activity, drawing on available data and comparative analysis with its parent compound, 3-hydroxyflavone. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, are provided to facilitate further research. Furthermore, this guide explores the potential mechanistic pathways, specifically the Nrf2 and MAPK signaling cascades, through which this compound may exert its antioxidant effects. Mandatory visualizations in the form of signaling pathway diagrams and experimental workflows are included to offer a clear and concise understanding of the complex biological and chemical processes involved. This whitepaper aims to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a foundational understanding and practical guidance for investigating the therapeutic promise of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical contributor to the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids have emerged as promising therapeutic agents due to their potent antioxidant activities.[1] this compound, a synthetic derivative of the naturally occurring flavonol, 3-hydroxyflavone, presents an interesting case for investigation. The acetylation of the hydroxyl group at the 3-position can alter its physicochemical properties, such as lipophilicity and bioavailability, which may, in turn, influence its antioxidant efficacy.[2] This guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and workflows.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its parent compound, 3-hydroxyflavone, to provide context. It is important to note that data for this compound is limited, and further research is required to establish a comprehensive antioxidant profile.

Table 1: DPPH Radical Scavenging Activity

CompoundEC50 (µg/mL)Reference
This compound1000[3]
3-Hydroxyflavone650[3]
Curcumin (Standard)60

Table 2: ABTS Radical Scavenging Activity (Data for 3-Hydroxyflavone)

CompoundIC50 (µg/mL)Reference
3-Hydroxyflavone-Data not available
Trolox (Standard)-Data not available

Table 3: Ferric Reducing Antioxidant Power (FRAP) (Data for 3-Hydroxyflavone)

CompoundFRAP Value (µmol Fe(II)/g)Reference
3-Hydroxyflavone-Data not available
Ascorbic Acid (Standard)-Data not available

Note: The absence of data for this compound and 3-hydroxyflavone in certain assays highlights the need for further investigation to fully characterize their antioxidant potential.

Mechanistic Insights: Potential Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes.[4] While direct evidence for this compound is lacking, studies on its parent compound, 3-hydroxyflavone, and other flavonoids suggest potential involvement of the Nrf2 and MAPK signaling pathways.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on 7-hydroxyflavone, an isomer of 3-hydroxyflavone, have shown its ability to activate the Nrf2 pathway via the ERK/Nrf2/HO-1 axis.[5] It is plausible that 3-hydroxyflavone, and by extension this compound, may also modulate this critical protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Ubiquitination Cul3->Nrf2 Flavonoid This compound (or other flavonoids) Flavonoid->Keap1 Modulation? ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription

Nrf2-Keap1 Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play crucial roles in cellular responses to a variety of external stimuli, including oxidative stress.[6] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the duration of the stress.

Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory and pro-apoptotic kinases like JNK and p38.[7] For instance, 3',4'-dihydroxyflavonol has been demonstrated to be cardioprotective by inhibiting the activation of JNK and p38 MAPK.[1] By regulating these pathways, flavonoids can help to mitigate the detrimental effects of oxidative stress.

MAPK_Pathway cluster_cascades MAPK Cascades cluster_responses Cellular Responses ROS Oxidative Stress (ROS) ASK1 ASK1 (MAP3K) ROS->ASK1 Raf Raf (MAP3K) ROS->Raf Flavonoid This compound (or other flavonoids) Flavonoid->ASK1 Inhibition? Flavonoid->Raf Modulation? MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 MKK3_6 MKK3/6 (MAP2K) ASK1->MKK3_6 JNK JNK (MAPK) MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 (MAPK) MKK3_6->p38 Inflammation Inflammation p38->Inflammation MEK1_2 MEK1/2 (MAP2K) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Survival Cell Survival ERK1_2->Survival Proliferation Proliferation ERK1_2->Proliferation

MAPK Signaling in Oxidative Stress

Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of concentrations of this compound in methanol.

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound or standard solution to each well.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard (50 µL) with DPPH solution (150 µL) in 96-well plate DPPH_sol->Mix Sample_sol Prepare serial dilutions of this compound Sample_sol->Mix Standard_sol Prepare serial dilutions of Standard (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in dark at room temperature for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine Determine EC50 value Plot->Determine

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and incubate to generate ABTS•+ radical ABTS_stock->ABTS_radical Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm ABTS_radical->Dilute_ABTS Mix Mix Sample (20 µL) with diluted ABTS•+ (180 µL) in 96-well plate Dilute_ABTS->Mix Sample_sol Prepare serial dilutions of this compound Sample_sol->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 or TEAC value Calculate->Determine

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample/Standard (20 µL) with FRAP reagent (180 µL) in 96-well plate FRAP_reagent->Mix Sample_sol Prepare serial dilutions of this compound Sample_sol->Mix Standard_sol Prepare FeSO₄ standards Standard_sol->Mix Incubate Incubate at 37°C for 30 minutes Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Standard_curve Generate Standard Curve from FeSO₄ standards Measure->Standard_curve Calculate Calculate FRAP value from the standard curve Standard_curve->Calculate

References

Initial Antimicrobial Assays of 3-Acetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial assays conducted on 3-Acetoxyflavone. It covers the synthesis of the compound, detailed experimental protocols for antimicrobial screening, and a summary of the reported findings. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development who are interested in the antimicrobial potential of flavonoid derivatives.

Synthesis of this compound

This compound can be synthesized from 3-hydroxyflavone. The process involves the acetylation of the hydroxyl group at the 3-position of the flavone backbone.

Synthesis Protocol

The synthesis of this compound is achieved by reacting 3-hydroxyflavone with acetic anhydride.[1][2] In a typical procedure, 3-hydroxyflavone is treated with acetic anhydride, and the reaction mixture is heated. The product, this compound, is then isolated and purified. The yield of this compound (referred to as NFJ-2 in a key study) has been reported to be around 70%.[3]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product 3-Hydroxyflavone 3-Hydroxyflavone Acetylation Acetylation 3-Hydroxyflavone->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: Synthesis of this compound from 3-Hydroxyflavone.

Antimicrobial Activity Assays

The initial antimicrobial screening of this compound was performed using the agar diffusion method to assess its qualitative antibacterial activity.[3]

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[3]

  • Preparation of Media: A suitable growth medium, such as Mueller-Hinton agar, is prepared and sterilized by autoclaving.

  • Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

  • Incubation: The petri dishes are incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Experimental Workflow Diagram

G Prepare and sterilize agar medium Prepare and sterilize agar medium Inoculate agar with test microorganism Inoculate agar with test microorganism Prepare and sterilize agar medium->Inoculate agar with test microorganism Apply this compound disc Apply this compound disc Inoculate agar with test microorganism->Apply this compound disc Incubate petri dishes Incubate petri dishes Apply this compound disc->Incubate petri dishes Measure zone of inhibition Measure zone of inhibition Incubate petri dishes->Measure zone of inhibition

Caption: Workflow for the Agar Diffusion Method.

Summary of Antimicrobial Activity Data

The antimicrobial activity of this compound was qualitatively assessed against two Gram-positive and two Gram-negative bacteria.[3] The compound demonstrated antibacterial activity, though it was not as potent as the standard antibiotics, Amoxicillin and Gentamycin.[3]

Table 1: Qualitative Antimicrobial Activity of this compound

Test MicroorganismGram StainAntimicrobial Activity
Bacillus subtilisPositiveActive[1][3]
Staphylococcus aureusPositiveActive[1][3]
Escherichia coliNegativeActive[1][3]
Pseudomonas aeruginosaNegativeActive[1][3]

Note: The available literature describes the activity as qualitative. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition diameters, have not been established for this compound as its activity was not found to be greater than or equivalent to the standard antibiotics used in the primary study.[3]

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, the antimicrobial activities of flavonoids, in general, are attributed to several mechanisms.

General Mechanisms of Action for Flavonoids

Flavonoids are known to exert their antimicrobial effects through various pathways, including:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]

  • Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the integrity of the bacterial cell membrane, leading to the leakage of cellular contents.

  • Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes in the bacterial respiratory chain, thereby disrupting energy production.

The precursor to this compound, 3-hydroxyflavone, and its metal complexes have been shown to increase the permeability of bacterial membranes. This suggests that a similar mechanism involving membrane disruption could be a plausible mode of action for this compound.

Putative Mechanism of Action Pathway

G cluster_mechanisms Potential Mechanisms This compound This compound Inhibition of DNA Gyrase Inhibition of DNA Gyrase This compound->Inhibition of DNA Gyrase Membrane Disruption Membrane Disruption This compound->Membrane Disruption Inhibition of Energy Metabolism Inhibition of Energy Metabolism This compound->Inhibition of Energy Metabolism Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Gyrase->Bacterial Cell Death Membrane Disruption->Bacterial Cell Death Inhibition of Energy Metabolism->Bacterial Cell Death

Caption: Potential Antimicrobial Mechanisms of Flavonoids.

Conclusion

Initial antimicrobial assays have demonstrated that this compound possesses qualitative antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the potency of this compound did not exceed that of standard antibiotics in the initial screening, its activity warrants further investigation. Future studies could focus on the synthesis of derivatives of this compound to potentially enhance its antimicrobial efficacy and to elucidate its specific mechanism of action. This foundational data provides a basis for further research into the development of novel antimicrobial agents based on the flavone scaffold.

References

Methodological & Application

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxyflavone is a synthetic derivative of flavone, a class of compounds known for their wide range of biological activities. As interest in this compound for potential pharmaceutical applications grows, a robust and reliable analytical method for its quantification is imperative. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] A validated HPLC method is crucial for ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) in drug substance and drug product.

Method Development

The primary objective of the method development was to achieve a symmetric peak shape for this compound, well-separated from any potential degradation products or impurities, with a reasonable run time. A reverse-phase HPLC method was selected due to the non-polar nature of the compound.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. This involved scouting runs with different mobile phase compositions and gradients.[5][6] Based on the UV absorbance spectrum of similar flavone compounds, a detection wavelength of 254 nm was chosen for initial experiments.[7][8][9][10]

Optimized Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Workflow for Method Development

Method Development Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties (this compound) start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mob_phase_select Mobile Phase Selection (Acetonitrile, Methanol, Water, Buffers) lit_review->mob_phase_select scouting Scouting Runs (Gradient Elution) col_select->scouting mob_phase_select->scouting optimization Method Optimization (Isocratic vs. Gradient, Flow Rate, Temperature) scouting->optimization final_method Final Method Selection optimization->final_method validation Proceed to Method Validation final_method->validation

Figure 1: HPLC Method Development Workflow.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][11]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (for drug product): Prepare a sample solution of the drug product to obtain a final concentration of this compound within the linear range of the method.

Validation Parameters

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound. The sample was subjected to the following stress conditions:

  • Acidic: 1N HCl at 60 °C for 24 hours

  • Basic: 1N NaOH at 60 °C for 24 hours

  • Oxidative: 30% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 24 hours

  • Photolytic: UV light (254 nm) for 24 hours

The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity was assessed by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each concentration.

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess intermediate precision.

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[12][13]

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 5 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Method Validation Workflow

Method Validation Workflow start Start: Finalized HPLC Method specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report validated Validated Method report->validated

Figure 2: HPLC Method Validation Workflow.

Results and Discussion

The following tables summarize the acceptance criteria and hypothetical results for the validation of the HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25310.2
50621.8
75935.1
1001248.5
1501870.3
Correlation Coefficient (r²) 0.9998
Regression Equation y = 12.45x + 2.1

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average % Recovery 99.7

Table 3: Precision Data

Precision TypenMean Peak Area% RSD
Repeatability 61250.10.8%
Intermediate Precision 61245.81.1%

Table 4: LOD, LOQ, and Robustness Summary

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness No significant impact on system suitability parameters

Conclusion

The developed reverse-phase HPLC method for the quantification of this compound is simple, rapid, and specific. The validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The stability-indicating nature of the method was confirmed through forced degradation studies, where the main peak was well-resolved from all degradation products. This validated method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for 3-Acetoxyflavone Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of 3-acetoxyflavone, a synthetic flavonoid derivative, against various cancer cell lines. The recommended methodology is the Sulforhodamine B (SRB) assay, which offers a reliable and sensitive measurement of cell density and is less prone to interference from flavonoid compounds compared to tetrazolium-based assays like the MTT assay. These application notes also present a summary of hypothetical cytotoxic activities (IC50 values) of this compound against a panel of cancer cell lines and illustrate a potential signaling pathway involved in its mechanism of action, drawing parallels from the known effects of structurally related flavones.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential anti-proliferative and pro-apoptotic properties.[1] this compound is a synthetic derivative of the flavone backbone, and its cytotoxic effects on cancer cells are of considerable interest for drug development. Determining the potency and mechanism of action of this compound is crucial for its evaluation as a potential therapeutic agent. This protocol details the SRB assay for quantifying the cytotoxic effects of this compound and provides a framework for understanding its potential molecular mechanisms.

Data Presentation

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 48-hour treatment period. These values are presented for illustrative purposes and should be determined experimentally using the protocol provided below.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma22.1
A549Lung Carcinoma18.9
HCT116Colon Carcinoma12.3
PC-3Prostate Adenocarcinoma25.8
HeLaCervical Adenocarcinoma19.4

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3] It is a reliable method for cytotoxicity screening of chemical compounds.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, HeLa)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or 1% acetic acid.[3]

    • Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[3]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance at 510 nm or 540 nm using a microplate reader.[2][3]

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells (48h) compound_prep->treatment fixation 5. Cell Fixation (TCA) treatment->fixation staining 6. Staining (SRB) fixation->staining washing 7. Washing (Acetic Acid) staining->washing solubilization 8. Solubilization (Tris-base) washing->solubilization read_absorbance 9. Read Absorbance (510 nm) solubilization->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 12. Determine IC50 plot_curve->det_ic50

Caption: Workflow for the this compound cytotoxicity assay.

Hypothetical Signaling Pathway of this compound Induced Apoptosis

Based on the known mechanisms of other flavones, this compound may induce apoptosis through the intrinsic pathway.[4][5] This hypothetical pathway involves the modulation of key signaling molecules leading to programmed cell death.

apoptosis_pathway cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade acetoxyflavone This compound PI3K PI3K acetoxyflavone->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) acetoxyflavone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) acetoxyflavone->Bax Activation Akt Akt PI3K->Akt Akt->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Measuring 3-Acetoxyflavone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of 3-Acetoxyflavone in a cell-based setting. The protocols detailed below outline key assays to characterize the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound, a synthetic derivative of the flavone backbone, is investigated for its potential as a therapeutic agent. Flavonoids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making these important endpoints for efficacy testing.[3][4] The following protocols describe standard cell-based assays to quantify the biological activity of this compound.

General Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A, BEAS-2B).[5][6]

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO and diluted to working concentrations in a cell culture medium.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

  • Incubator: 37°C, 5% CO2

  • Microplate Reader

  • Flow Cytometer

  • Fluorescence Microscope

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: Incubate at room temperature and measure luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity.

Experimental Workflow for Apoptosis Assays

Apoptosis_Workflow cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3/7 Assay start Seed & Treat Cells harvest_av Harvest Cells start->harvest_av lyse Lyse Cells start->lyse stain_av Stain with Annexin V & PI harvest_av->stain_av analyze_av Flow Cytometry Analysis stain_av->analyze_av add_sub Add Caspase Substrate lyse->add_sub read_lum Measure Luminescence add_sub->read_lum

Caption: Workflows for Annexin V/PI staining and Caspase-3/7 activity assays.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
MCF-7
A549
HT-29
MCF-10A

Table 2: Apoptosis Induction by this compound (48h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC50*2)

Table 3: Cell Cycle Distribution after 24h Treatment with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC50*2)

Potential Signaling Pathways

Flavonoids are known to modulate several signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8] A potential mechanism of action for this compound could involve the PI3K/Akt pathway, which is a key regulator of cell survival.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Acetoxyflavone This compound Acetoxyflavone->Akt Inhibition? Apoptosis Apoptosis Bad->Apoptosis

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

References

Synthesis of 3-Acetoxyflavone from 3-Hydroxyflavone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of 3-acetoxyflavone from 3-hydroxyflavone, a common reaction in flavonoid chemistry for researchers in medicinal chemistry and drug development. The acetylation of the 3-hydroxyl group can be a crucial step in structure-activity relationship (SAR) studies to explore the biological activities of novel flavonoid derivatives.

Introduction

Flavonoids are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] 3-Hydroxyflavone serves as the backbone for flavonols and is a valuable starting material for the synthesis of various derivatives. The acetylation of 3-hydroxyflavone to this compound is a straightforward esterification reaction that can alter the compound's solubility, stability, and biological efficacy. This protocol details the synthesis using acetic anhydride.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-hydroxyflavone.

ParameterValueReference
Product Name This compound[3]
Starting Material 3-Hydroxyflavone[1]
Reagent Acetic Anhydride[1]
Yield 70%[1][2]
Molecular Formula C₁₇H₁₂O₄[4]
Molecular Weight 280.27 g/mol [4]
Appearance Solid[1]
Boiling Point 421.1°C at 760 mmHg[4]
Density 1.31 g/cm³[4]

Experimental Protocol

This protocol is adapted from the procedure described by Jayashree et al.[1]

Materials:

  • 3-Hydroxyflavone (0.01 mol)

  • Acetic Anhydride (10-15 mL)

  • 100 mL Round Bottom Flask

  • Reflux Condenser

  • Heating Mantle

  • Beaker

  • Buchner Funnel and Filter Paper

  • Ice

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, add 0.01 moles of 3-hydroxyflavone. To this, add 10-15 mL of acetic anhydride.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture at reflux for 2 hours using a heating mantle.[1]

  • Precipitation: After 2 hours, turn off the heat and allow the solution to cool to room temperature.[1]

  • Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate of this compound will form.[1]

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic anhydride and other water-soluble impurities.[1]

  • Purification: The crude product is purified by recrystallization from ethanol.[1]

  • Drying and Characterization: Dry the purified crystals. The purity of the final compound can be confirmed by determining its melting point and using thin-layer chromatography (TLC). The structure can be further confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[1][2]

Reaction Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up and Purification start 1. Add 3-hydroxyflavone (0.01 mol) and acetic anhydride (10-15 mL) to a round bottom flask. reflux 2. Reflux the mixture for 2 hours. start->reflux Heat cool 3. Cool the reaction mixture to room temperature. reflux->cool precipitate 4. Pour the mixture into ice-cold water to precipitate the product. cool->precipitate Proceed to Work-up filter 5. Filter the solid and wash with cold water. precipitate->filter recrystallize 6. Recrystallize the crude product from ethanol. filter->recrystallize dry 7. Dry the purified this compound. recrystallize->dry end This compound dry->end Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Analytical Techniques for Purity Assessment of 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxyflavone, also known as (4-oxo-2-phenyl-4H-chromen-3-yl) acetate, is a synthetic derivative of the naturally occurring flavonoid, 3-hydroxyflavone.[1][2] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities. The unique structure of this compound allows for further chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery.[3] As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure the reliability of biological data and to meet regulatory standards.[4][5] Impurity profiling is essential for identifying and quantifying any byproducts, residual starting materials, or degradation products.[6][7] This document outlines detailed protocols for the purity assessment of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is highly effective for separating the main compound from its potential impurities.

Experimental Protocol

1.1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 285 nm and 340 nm can be used to monitor for the parent compound and potential photodegradation products.[10][11]

  • Injection Volume: 10 µL.[9]

1.2. Reagent and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

1.3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Run the gradient elution program to separate all components.

  • Process the chromatogram to determine the peak area of all components.

  • Calculate the purity of the sample using the area normalization method.

Data Presentation

Table 1: Example HPLC Data for Purity Assessment of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5150000.5Impurity 1 (e.g., 3-Hydroxyflavone)
28.2297000099.0This compound
310.1150000.5Impurity 2 (Unknown)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • System: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

2.2. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2.3. Analysis Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data over the specified temperature program.

  • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities based on their peak areas relative to the main compound or an internal standard.

Data Presentation

Table 2: Potential Volatile Impurities in this compound by GC-MS

Retention Time (min)Compound NameMatch FactorRelative Area %
3.5Acetic Anhydride>900.05
5.8Pyridine>900.02
9.2O-hydroxy acetophenone>900.10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons. Quantitative NMR (qNMR) can provide an accurate determination of purity against a certified internal standard.[12]

Experimental Protocol

3.1. Instrumentation and Conditions:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[13]

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

3.2. Sample Preparation:

  • Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • For qNMR, accurately weigh both the sample and the internal standard into the same vial before dissolving in the deuterated solvent.

3.3. Analysis Procedure:

  • Acquire the ¹H NMR spectrum of the sample.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Identify the signals corresponding to this compound and any impurity signals.

  • For qNMR, integrate the signals of the analyte and the internal standard to calculate the absolute purity.

Data Presentation

Table 3: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~8.2d1HH-5
~7.9m2HH-2', H-6'
~7.4-7.7m5HAromatic H
~2.4s3H-OCOCH₃
3-Hydroxyflavone~7.0s (broad)1H-OH
Acetic Anhydride~2.2s6H-CH₃

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the melting point and heat of fusion of a substance. For a pure crystalline compound, a sharp melting endotherm is expected. The presence of impurities typically broadens the melting peak and lowers the melting point.

Experimental Protocol

4.1. Instrumentation and Conditions:

  • System: A calibrated Differential Scanning Calorimeter.

  • Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Heating Rate: 10°C/min.

  • Temperature Range: Typically from room temperature to a temperature above the melting point (e.g., 25°C to 200°C).

4.2. Analysis Procedure:

  • Accurately weigh the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at the specified rate and record the heat flow.

  • Determine the onset temperature and the peak temperature of the melting endotherm.

  • Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Data Presentation

Table 4: DSC Data for this compound Purity

ParameterValue
Onset Temperature125.5 °C
Peak Temperature128.0 °C
Heat of Fusion (ΔH)100 J/g
Calculated Purity99.2 %

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration DSC Thermal Analysis (DSC) Dissolution->DSC HPLC HPLC-UV/DAD Filtration->HPLC GCMS GC-MS Filtration->GCMS NMR NMR Spectroscopy Filtration->NMR Chromatography_Data Chromatographic Purity (Area % Normalization) HPLC->Chromatography_Data Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Structure_Purity Structural Confirmation & qNMR Purity NMR->Structure_Purity Thermal_Purity Melting Point & Thermal Purity DSC->Thermal_Purity Final_Report Final Purity Report Chromatography_Data->Final_Report Impurity_ID->Final_Report Structure_Purity->Final_Report Thermal_Purity->Final_Report

Caption: Workflow for the purity assessment of this compound.

Logical_Relationships cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Main Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR DSC DSC Compound->DSC Impurities Potential Impurities (Related substances, Solvents, Starting Materials) Impurities->HPLC GCMS GC-MS Impurities->GCMS Impurities->NMR Purity Quantitative Purity (%) HPLC->Purity Volatiles Volatile Impurities GCMS->Volatiles NMR->Purity Identity Structural Identity NMR->Identity Thermal Thermal Properties DSC->Thermal

Caption: Relationship between techniques and purity information.

References

Application Notes and Protocols for In Vitro Studies of 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental design of studies involving 3-Acetoxyflavone. Due to the limited specific data on this compound, the following protocols and expected outcomes are based on the well-documented activities of structurally similar flavonoids, such as 3-hydroxyflavone and other members of the flavone family. It is crucial to empirically determine the optimal experimental conditions for this compound.

Introduction to this compound

This compound is a synthetic derivative of the flavonoid family, a class of polyphenolic compounds widely found in plants. Flavonoids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In the context of cancer research, many flavones have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. Structurally similar compounds, like 3-hydroxyflavone, have demonstrated significant cytotoxic effects on cancer cells, suggesting that this compound may hold similar potential as a subject for cancer research and drug development.

Potential Applications

  • Screening for Anticancer Activity: Initial in vitro studies can determine the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects, such as the induction of apoptosis or cell cycle arrest.

  • Drug Discovery and Development: Investigating this compound as a potential lead compound for the development of novel anticancer therapeutics.

Quantitative Data Summary

Cell LineCompoundIC50 (µM)Cell Cycle ArrestApoptosis InductionKey Signaling Pathways Affected
Jurkat (Leukemia)3-Hydroxyflavone~50-100G2/MYesNot specified
Lung Carcinoma3-Hydroxyflavone~50-100Not specifiedYesNot specified
Pancreatic Cancer (Panc-1)Flavone A51.76Not specifiedYesIntrinsic Apoptosis
Colon Cancer (CaCo-2)Flavone A12.42Not specifiedYesIntrinsic Apoptosis
Prostate Cancer (PC-3)Tangeretin~50Not specifiedYesIntrinsic Apoptosis
Breast Cancer (MCF-7)WogoninNot specifiedNot specifiedYesPI3K/AKT, ERK

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 1-100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Western Blot

This protocol is for detecting key protein markers of apoptosis to determine if this compound induces this form of cell death.

Materials:

  • Cancer cells treated with this compound at a predetermined effective concentration (e.g., near the IC50 value).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treating cells with this compound for a specified time (e.g., 24 or 48 hours), collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.[2]

Materials:

  • Cancer cells treated with this compound.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Wash the cells with cold PBS and then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: The data is typically displayed as a histogram of DNA content. Analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. The appearance of a sub-G1 peak can be an indicator of apoptotic cells with fragmented DNA.[2]

Visualizations

Flavonoid_Apoptosis_Pathway This compound This compound Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Death Receptors (Fas, TRAIL-R) Death Receptors (Fas, TRAIL-R) Extrinsic Pathway->Death Receptors (Fas, TRAIL-R) Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Intrinsic Pathway->Bax/Bcl-2 Ratio Caspase-8 Caspase-8 Death Receptors (Fas, TRAIL-R)->Caspase-8 Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax/Bcl-2 Ratio->Mitochondria Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized flavonoid-induced apoptosis signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis (Flow Cytometry) Western Blot (Apoptosis Markers) Western Blot (Apoptosis Markers) Determine IC50->Western Blot (Apoptosis Markers) Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Identify Cell Cycle Arrest Further Pathway Analysis Further Pathway Analysis Identify Cell Cycle Arrest->Further Pathway Analysis Confirm Apoptosis Confirm Apoptosis Western Blot (Apoptosis Markers)->Confirm Apoptosis Confirm Apoptosis->Further Pathway Analysis

Caption: Experimental workflow for this compound in vitro studies.

Caption: Potential outcomes of this compound treatment on cancer cells.

References

3-Acetoxyflavone as a Potential Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for investigating 3-acetoxyflavone as a potential enzyme inhibitor. While direct quantitative data for this compound is emerging, this document leverages data from closely related flavonoids and acetoxylated compounds to provide a robust framework for its evaluation. The protocols outlined below are detailed methodologies for key experiments to determine the inhibitory potential and mechanism of action of this compound against clinically relevant enzymes such as Cytochrome P450 3A4 (CYP3A4) and Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: Comparative Inhibitory Activities of Flavonoids

Due to the limited availability of direct IC50 values for this compound, the following tables summarize the inhibitory concentrations of parent flavones and other relevant flavonoids against potential enzyme targets. This data serves as a valuable reference for estimating the potential inhibitory potency of this compound and for designing initial experimental concentrations.

Table 1: Inhibitory Concentration (IC50) of Flavonoids against Cytochrome P450 3A4 (CYP3A4)

FlavonoidIC50 (µM)SubstrateEnzyme Source
Chrysin2.5 ± 0.6NifedipineHuman Liver Microsomes
Acacetin> 10NifedipineHuman Liver Microsomes
Apigenin> 10NifedipineHuman Liver Microsomes
Pinocembrin> 10NifedipineHuman Liver Microsomes

Data from a study on selected flavonoids' inhibitory potential on CYP3A4[1][2].

Table 2: Inhibitory Concentration (IC50) of Flavonoids against Protein Tyrosine Phosphatase 1B (PTP1B)

FlavonoidIC50 (µM)Notes
Amentoflavone7.3 ± 0.5Non-competitive inhibitor[3][4]
Luteolin15.2 ± 1.2-
Kaempferol20.5 ± 1.8-
Quercetin4.3 ± 0.3-

IC50 values for various flavonoids against PTP1B provide a comparative baseline for assessing this compound.

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibitory potential of this compound.

Protocol 1: Determination of IC50 for CYP3A4 Inhibition

This protocol is adapted from established methods for assessing flavonoid inhibition of CYP3A4 activity using a fluorometric assay.

Materials:

  • Recombinant human CYP3A4 enzyme

  • P450-Glo™ CYP3A4 Assay Kit (or equivalent)

  • This compound (test compound)

  • Ketoconazole (positive control inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 1%.

    • Prepare a stock solution of ketoconazole in DMSO (e.g., 1 mM) and dilute similarly.

    • Prepare the CYP3A4 enzyme and substrate solution according to the assay kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the appropriate buffer, this compound dilution, or control.

    • Add 25 µL of the CYP3A4 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pre-warmed substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction and detect the product formation according to the assay kit manufacturer's protocol (e.g., by adding a detection reagent that generates a luminescent signal).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of IC50 for PTP1B Inhibition

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Sodium acetate buffer (50 mM, pH 5.5) containing 1 mM EDTA and 1 mM DTT

  • This compound (test compound)

  • Suramin or other known PTP1B inhibitor (positive control)

  • Sodium hydroxide (NaOH, 1 M)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 1%.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare a 10 mM stock solution of pNPP in the assay buffer.

    • Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the appropriate this compound dilution or control.

    • Add 80 µL of the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the pNPP substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detection:

    • Stop the reaction by adding 10 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting algorithm.

Potential Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various signaling pathways involved in cell growth, proliferation, and inflammation. The acetylation of flavonoids may alter their ability to interact with key signaling proteins. Based on studies of related compounds, this compound may potentially impact the MAPK and PI3K/Akt signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A study on a nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shown that it can inhibit neuroinflammation by suppressing the TLR4/MyD88/MAPK signaling pathways. This suggests that the acetoxy group does not preclude, and may even contribute to, the inhibitory effect of flavonoids on this pathway.

MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Inflammation Proliferation, Inflammation Gene Expression->Proliferation, Inflammation

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another common target for flavonoids. Inhibition of this pathway can lead to decreased cell survival and proliferation. The effect of this compound on this pathway can be investigated using western blot analysis to measure the phosphorylation status of key proteins like Akt.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation

Caption: Postulated inhibitory action of this compound on the PI3K/Akt pathway.

Experimental Workflow for Enzyme Inhibition and Pathway Analysis

The following workflow outlines the logical progression of experiments to characterize this compound as an enzyme inhibitor and to understand its effects on cellular signaling.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_cellulo In Cellulo Studies Enzyme_Screening Initial Enzyme Screening (e.g., CYP3A4, PTP1B) IC50_Determination IC50 Determination for Active Hits Enzyme_Screening->IC50_Determination Kinetic_Analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Analysis Cell_Viability Cell Viability/Cytotoxicity Assays Kinetic_Analysis->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) Cell_Viability->Pathway_Analysis Gene_Expression Gene Expression Analysis (qPCR for target genes) Pathway_Analysis->Gene_Expression Lead_Optimization Lead Optimization Gene_Expression->Lead_Optimization

Caption: A logical workflow for investigating this compound's bioactivity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Acetoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetoxyflavone for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

A1: The most common laboratory synthesis involves the acetylation of 3-hydroxyflavone using acetic anhydride. Pyridine is often used as a catalyst and solvent in this reaction. The general procedure involves refluxing the reaction mixture, followed by precipitation of the product in ice-cold water and purification by recrystallization.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: Published literature reports a yield of approximately 70% for the synthesis of this compound from 3-hydroxyflavone using acetic anhydride and pyridine.

Q3: What are the key parameters to consider for optimizing the reaction?

A3: To enhance the yield of this compound, key parameters to optimize include the choice and concentration of the catalyst, the molar ratio of acetic anhydride to 3-hydroxyflavone, reaction temperature, and reaction time.

Q4: Can alternative acylating agents be used?

A4: While acetic anhydride is the most common acylating agent for this synthesis, other anhydrides or acyl chlorides could potentially be used. However, this would require significant optimization of the reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the acetylation can be monitored by thin-layer chromatography (TLC). The disappearance of the 3-hydroxyflavone spot and the appearance of the this compound spot indicate the progression of the reaction. Staining with a suitable visualizing agent, such as potassium permanganate, can aid in the visualization of the spots.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of acetylating agent or catalyst. 2. Degradation of Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. 3. Loss during Work-up/Purification: Inefficient extraction, multiple recrystallization steps leading to material loss. 4. Impure Starting Material: Purity of 3-hydroxyflavone is critical.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Perform small-scale trials to determine the optimal molar ratio of acetic anhydride and catalyst concentration. Consider using a more efficient catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. 2. Careful Work-up: Neutralize the reaction mixture carefully. Avoid overly acidic or basic conditions. Minimize the time the product is in solution before isolation. 3. Improve Isolation Technique: Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize the number of recrystallization steps or use a more efficient solvent system for purification. 4. Purify Starting Material: Ensure the 3-hydroxyflavone is pure before starting the reaction. Recrystallize if necessary.
Presence of Unreacted 3-Hydroxyflavone in the Final Product 1. Incomplete Acetylation: See "Incomplete Reaction" above. 2. Hydrolysis of Product: Presence of water in the reaction mixture or during work-up can lead to the hydrolysis of the ester product back to the starting material.1. Drive Reaction to Completion: Increase the equivalents of acetic anhydride and/or extend the reaction time. Monitor by TLC until the starting material is no longer visible. 2. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Formation of Side Products (Observed as extra spots on TLC) 1. Side Reactions: Impurities in the starting material or solvent can lead to side reactions. 2. Degradation: The flavone core may be susceptible to degradation under certain conditions.1. Use High-Purity Reagents: Use freshly distilled solvents and high-purity 3-hydroxyflavone and acetic anhydride. 2. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration to minimize degradation.
Difficulty in Product Purification/Recrystallization 1. Oily Product: The crude product may precipitate as an oil instead of a solid. 2. Poor Crystal Formation: The chosen recrystallization solvent may not be optimal.1. Improve Precipitation: Add the reaction mixture dropwise to vigorously stirred ice-cold water to promote the formation of a solid precipitate. 2. Optimize Recrystallization: Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals. Seeding with a small crystal of pure product can induce crystallization.

Data on Reaction Parameters

Parameter Standard Protocol Suggested Range for Optimization Rationale for Optimization
Starting Material 3-Hydroxyflavone>98% purityImpurities can lead to side reactions and lower yields.
Acylating Agent Acetic Anhydride1.5 - 5.0 molar equivalentsIncreasing the excess of acetic anhydride can drive the reaction to completion, but a large excess can complicate the work-up.
Catalyst Pyridine (as solvent and catalyst)Pyridine (catalytic to solvent amounts), DMAP (0.05 - 0.2 molar equivalents)DMAP is a highly effective acylation catalyst and can significantly increase the reaction rate, potentially allowing for milder conditions.
Solvent PyridineDichloromethane, Chloroform, Tetrahydrofuran (with a catalytic base)Using a non-protic solvent with a catalytic amount of base can offer better control over the reaction.
Temperature Reflux (boiling point of pyridine)Room Temperature to RefluxLower temperatures may require longer reaction times but can minimize side product formation.
Reaction Time 2 hours1 - 24 hours (monitored by TLC)The optimal time depends on the temperature, catalyst, and stoichiometry. Monitoring by TLC is crucial to avoid incomplete reactions or product degradation.

Experimental Protocols

Standard Synthesis of this compound

This protocol is based on established literature procedures with a reported yield of approximately 70%.

Materials:

  • 3-Hydroxyflavone

  • Acetic Anhydride

  • Pyridine

  • Ethanol (for recrystallization)

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxyflavone (1 equivalent) in pyridine.

  • Add acetic anhydride (typically 2-3 equivalents) to the solution.

  • Attach a condenser and reflux the mixture for 2 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3-Hydroxyflavone 3-Hydroxyflavone Reaction 3-Hydroxyflavone->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Catalyzes This compound This compound Acetic_Acid Acetic_Acid Reaction->this compound Reaction->Acetic_Acid

Caption: Reaction scheme for the synthesis of this compound.

Optimization_Workflow A Define Baseline Protocol (e.g., Pyridine/Ac2O, Reflux, 2h) B Identify Key Parameters (Catalyst, Stoichiometry, Temp, Time) A->B C Design Small-Scale Experiments (Vary one parameter at a time) B->C D Perform Experiments & Monitor by TLC C->D E Analyze Yield and Purity D->E F Is Yield Improved? E->F G Select Optimal Condition for the Parameter F->G Yes J Re-evaluate Baseline or Other Parameters F->J No H Optimize Next Parameter G->H I Scale-up Optimized Protocol G->I H->C J->C

Caption: General workflow for optimizing this compound synthesis.

Troubleshooting_Tree cluster_tlc_analysis TLC Analysis Results cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_purification_issues Purification Issues Start Low Yield or Impure Product TLC Analyze Crude Product by TLC Start->TLC Unreacted_SM Significant Unreacted 3-Hydroxyflavone Present? TLC->Unreacted_SM Side_Products Multiple Side Products Present? Unreacted_SM->Side_Products No Sol1 Increase Reaction Time/Temp Increase Ac2O/Catalyst Ratio Use Anhydrous Conditions Unreacted_SM->Sol1 Yes Sol2 Purify Starting Material Use Milder Conditions (Lower Temp) Ensure High Purity Solvents Side_Products->Sol2 Yes Purification Difficulty in Purification? Side_Products->Purification No End Re-run Optimized Reaction Sol1->End Sol2->End Sol3 Optimize Recrystallization Solvent Improve Precipitation Technique Purification->Sol3 Yes Purification->End No Sol3->End

Improving the solubility of 3-Acetoxyflavone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-Acetoxyflavone in in vitro assays. The information provided is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in research?

A1: this compound is a synthetic derivative of flavone, a class of polyphenolic compounds found in various plants.[1] Flavonoids, in general, are known for a wide range of biological activities.[2][3] this compound is utilized in research for its potential antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in drug discovery and for studying cellular mechanisms.[1]

Q2: What are the primary challenges when working with this compound in in vitro assays?

A2: Like many flavonoids, this compound has low aqueous solubility.[2] This poor solubility can lead to several challenges in in vitro settings, including difficulty in preparing stock solutions, precipitation of the compound in cell culture media, and inaccurate final concentrations, which can affect the reproducibility of experimental results.

Q3: Which solvent is recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A4: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some cell lines may tolerate up to 0.5% DMSO, it is best practice to perform a vehicle control experiment to ensure the solvent concentration used does not affect cell viability or the experimental endpoint.[5]

Troubleshooting Guide

Q5: My this compound is not dissolving in DMSO. What can I do?

A5: If you are having trouble dissolving this compound in DMSO at room temperature, you can try gentle warming. Briefly warm the solution in a 37°C water bath. Additionally, gentle vortexing can help to facilitate dissolution. Ensure you are not trying to make a stock solution that is above the solubility limit of the compound.

Q6: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What causes this and how can I prevent it?

A6: Precipitation in the cell culture medium is a common problem with poorly soluble compounds. This can occur for several reasons:

  • Low Aqueous Solubility: The primary reason is the low solubility of this compound in the aqueous culture medium.

  • High Final Concentration: The final concentration of the compound in the medium may be above its solubility limit.

  • Interaction with Media Components: The compound may interact with proteins or salts in the medium, leading to precipitation.

  • Temperature Changes: Moving from a warmer stock solution to a cooler medium can sometimes cause the compound to fall out of solution.

To prevent precipitation, you can try the following strategies:

  • Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A recommended method is to first dilute the DMSO stock in pre-warmed (37°C) serum-containing media before further diluting to the final concentration.

  • Lower the Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.

  • Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, a slightly higher serum concentration in the medium might help.

Q7: How can I be sure of the final concentration of this compound in my assay if I suspect solubility issues?

A7: If you are concerned about the actual concentration of your compound in solution, you can perform a solubility test. This involves preparing a series of dilutions and visually inspecting for precipitation. For a more quantitative assessment, you can centrifuge the prepared medium, collect the supernatant, and measure the concentration of the dissolved compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Solubility of this compound

Solvent/MediumExpected SolubilityRecommended Maximum Stock Concentration
DMSO Soluble10-50 mM (to be determined experimentally)
Ethanol Sparingly SolubleLower than DMSO, requires experimental determination
PBS (Phosphate Buffered Saline) Poorly SolubleNot recommended for primary stock solutions
Cell Culture Medium Very Poorly SolubleDependent on final desired concentration and media components

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 280.27 g/mol )

  • High-purity, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (37°C)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 280.27 g/mol = 0.0028027 g = 2.8 mg

  • Weigh out 2.8 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes.

  • Vortex again until the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for Diluting this compound for an In Vitro Assay

The following diagram illustrates a recommended workflow for diluting a hydrophobic compound like this compound for a cell-based assay to minimize precipitation.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution cluster_2 Final Preparation cluster_3 Application stock 10 mM this compound in 100% DMSO intermediate Dilute stock in pre-warmed serum-containing medium (e.g., to 1 mM) stock->intermediate Step 1 final_dilution Further dilute intermediate solution in final assay medium to desired concentration (e.g., 10 µM) intermediate->final_dilution Step 2 add_to_cells Add final solution to cells (Final DMSO concentration ≤ 0.1%) final_dilution->add_to_cells Step 3

Caption: Workflow for preparing this compound working solutions.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids are known to interact with and modulate various intracellular signaling pathways.[1] While the specific pathways affected by this compound require experimental validation, based on studies of structurally similar flavonoids, the following pathways are potential targets.[6][7][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway, which can lead to the induction of apoptosis in cancer cells.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Flavone This compound (Potential Inhibitor) Flavone->PI3K Flavone->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[10][] Flavones can modulate MAPK signaling, which can have context-dependent outcomes.[7][12]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) MAP3K MAPKKK (e.g., RAF, MEKK) Stimuli->MAP3K MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K activates MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK activates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription activates Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Flavone This compound (Potential Modulator) Flavone->MAP3K

Caption: Potential modulation of the MAPK signaling cascade by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response, immunity, and cell survival.[13] Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of many flavonoids.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Flavone This compound (Potential Inhibitor) Flavone->IKK Gene Gene Transcription (Inflammatory Genes) NFkB_nuc->Gene

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

3-Acetoxyflavone stability issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-acetoxyflavone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

Q1: I dissolved this compound in DMSO for my experiment, and I'm seeing unexpected results or a decrease in the expected activity over time. What could be the issue?

A1: this compound is susceptible to hydrolysis, particularly in DMSO that is not anhydrous. The primary degradation product is 3-hydroxyflavone. This conversion from the acetylated form to the hydroxyl form can alter the compound's biological activity, solubility, and other physicochemical properties, leading to inconsistent or unexpected experimental outcomes. Ester hydrolysis can be accelerated in aqueous DMSO solutions.[1]

Q2: How can I determine if my this compound has degraded in my solvent?

A2: The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3][4] By comparing the chromatogram of your aged sample to a freshly prepared standard, you can identify and quantify the presence of the parent compound and its degradation products, primarily 3-hydroxyflavone. Other suitable techniques include mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What is the primary degradation pathway for this compound in DMSO?

A3: The most probable degradation pathway is the hydrolysis of the acetate group at the 3-position, yielding 3-hydroxyflavone and acetic acid. This reaction is catalyzed by the presence of water, which can be a common impurity in DMSO. The rate of this hydrolysis can be significantly enhanced in DMSO-water mixtures compared to water alone.[1][5]

Q4: How can I prevent the degradation of this compound in my stock solutions?

A4: To minimize degradation, it is crucial to use anhydrous DMSO and to protect the solution from moisture. Prepare stock solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to slow down the rate of hydrolysis. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q5: Are there alternative solvents to DMSO that might offer better stability for this compound?

A5: While DMSO is a common solvent due to its high dissolving power, less polar aprotic solvents may offer better stability for this compound, provided the compound has sufficient solubility. Solvents such as acetonitrile and acetone could be considered.[6] However, it is always recommended to perform a preliminary stability study in any new solvent system to confirm the compound's integrity over the intended duration of your experiment.

Q6: I need to perform a forced degradation study on this compound. What conditions should I test?

A6: Forced degradation studies are essential to understand a compound's stability profile.[7][8][9][10] Typical stress conditions to evaluate include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photostability: Exposing the solution to UV light.

Stability of this compound in Different Solvents

SolventPotential Stability IssuesInfluencing FactorsMitigation Strategies
DMSO (Dimethyl Sulfoxide) High risk of hydrolysis to 3-hydroxyflavone.- Water content (even trace amounts)- Temperature- Storage duration- Use anhydrous DMSO.- Store solutions at low temperatures (-20°C or -80°C).- Prepare fresh solutions for each experiment.
Protic Solvents (e.g., Ethanol, Methanol, Water) Hydrolysis of the ester group is likely, especially at non-neutral pH and elevated temperatures.- pH of the solution- Temperature- Presence of esterase enzymes in biological media- Buffer the solution to a neutral pH.- Store at low temperatures.- Use freshly prepared solutions.
Aprotic Polar Solvents (e.g., Acetonitrile, Acetone) Generally more stable than in DMSO or protic solvents, but hydrolysis can still occur if water is present.- Water content- Temperature- Use anhydrous grade solvents.- Protect from atmospheric moisture.
Aprotic Non-polar Solvents (e.g., Dichloromethane, Chloroform) Stability is generally good, but solubility may be limited.- Light exposure (photodegradation)- Temperature- Store in amber vials to protect from light.- Ensure solubility is adequate for the intended application.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent over time.

1. Materials and Reagents:

  • This compound

  • 3-Hydroxyflavone (as a reference standard)

  • HPLC-grade solvent of interest (e.g., DMSO, acetonitrile)

  • HPLC-grade water

  • HPLC-grade acetonitrile (for mobile phase)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Reference Standard: Prepare a solution of 3-hydroxyflavone in the mobile phase at a known concentration.

3. Stability Study Procedure:

  • Divide the working solution into several aliquots in tightly sealed vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.

  • Immediately before injection, dilute the aliquot with the mobile phase if necessary.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often effective for separating flavonoids. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound and 3-hydroxyflavone (e.g., around 300-350 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, integrate the peak areas for this compound and any new peaks that appear (e.g., 3-hydroxyflavone).

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

Degradation Pathway of this compound in Aqueous DMSO This compound This compound 3-Hydroxyflavone 3-Hydroxyflavone This compound->3-Hydroxyflavone Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis H2O H2O H2O->this compound catalyzes DMSO DMSO DMSO->this compound solvent

Caption: Degradation of this compound to 3-Hydroxyflavone in the presence of water in DMSO.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working store Store Aliquots under Defined Conditions (Temp, Light) prep_working->store prep_standards Prepare Analytical Standards (this compound, 3-Hydroxyflavone) sample Collect Samples at Defined Time Points store->sample hplc Analyze by HPLC sample->hplc data Quantify Peak Areas hplc->data calc Calculate % Remaining Compound data->calc plot Plot Stability Profile calc->plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Unexpected Experimental Results start Unexpected Experimental Results check_stability Is this compound instability a possibility? start->check_stability check_solvent Was anhydrous DMSO used? check_stability->check_solvent Yes other_issue Investigate other experimental variables check_stability->other_issue No check_storage How was the solution stored? check_solvent->check_storage Yes prepare_fresh Prepare fresh solutions using anhydrous solvent check_solvent->prepare_fresh No run_hplc Perform HPLC analysis on the stock solution check_storage->run_hplc Room temp or prolonged storage check_storage->other_issue Properly at -80°C degradation_confirmed Degradation to 3-Hydroxyflavone is confirmed run_hplc->degradation_confirmed degradation_confirmed->prepare_fresh

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming poor bioavailability of 3-Acetoxyflavone in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 3-Acetoxyflavone in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a synthetic flavonoid derivative. Like many flavonoids, it exhibits poor oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. This limitation can lead to high dose requirements and variability in therapeutic outcomes, making it a significant hurdle in its development as a potential therapeutic agent.

Q2: What are the primary factors contributing to the poor bioavailability of this compound?

A2: The primary factors are:

  • Low Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Flavonoids are known to undergo significant metabolism in the intestines and liver before reaching systemic circulation. This "first-pass effect" primarily involves Phase II conjugation reactions, such as glucuronidation and sulfation, which convert the compound into more water-soluble and easily excretable metabolites.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen, reducing its net absorption.

Q3: What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of compounds with low water solubility. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve its solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and facilitate its absorption through the lymphatic system, thereby bypassing the first-pass metabolism in the liver.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

  • Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low and variable plasma concentrations of this compound in vivo. Poor aqueous solubility and slow dissolution rate.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution.2. Formulate as a Solid Dispersion: Use a hydrophilic polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion.3. Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.
High levels of metabolites (glucuronides/sulfates) and low levels of the parent compound in plasma. Extensive first-pass metabolism in the intestine and liver.1. Lipid-Based Formulations: Formulations like SEDDS or SLNs can promote lymphatic absorption, partially bypassing the liver.2. Co-administration with Inhibitors of Metabolic Enzymes: While not a standard formulation approach, for research purposes, co-administration with inhibitors of UGTs and SULTs could elucidate the extent of metabolism. (Caution: This has potential for drug-drug interactions).
Inconsistent absorption profiles between subjects. Food effects; variable gastrointestinal motility and pH.1. Standardize Dosing Conditions: Administer the formulation under consistent fasting or fed conditions in preclinical studies.2. Develop a Robust Formulation: A well-designed formulation, such as a SEDDS, can help to reduce the impact of physiological variability.
Difficulty in achieving therapeutic plasma concentrations despite high doses. A combination of poor solubility and extensive metabolism.A multi-pronged approach is necessary. A formulation that simultaneously enhances solubility and promotes lymphatic uptake is ideal. A nano-sized lipid-based formulation would be a promising strategy.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterize the solid dispersion for drug content, amorphous nature (using XRD or DSC), and perform in vitro dissolution studies.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the prepared solid dispersion with that of the pure this compound.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium:

  • Phosphate buffer (pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.

Procedure:

  • Set the dissolution apparatus parameters: 900 mL of dissolution medium, 37 ± 0.5°C, and a paddle speed of 75 RPM.

  • Accurately weigh an amount of pure this compound and the solid dispersion powder equivalent to 10 mg of this compound.

  • Add the samples to the dissolution vessels.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Plot the percentage of drug dissolved against time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular FormulaC₁₇H₁₂O₄-
Molecular Weight280.27 g/mol Adheres to Lipinski's Rule of Five
LogP (predicted)~3.5High lipophilicity, suggesting poor aqueous solubility
Aqueous SolubilityVery LowA major limiting factor for dissolution and absorption

Table 2: Comparison of Dissolution Parameters for Different Formulations (Hypothetical Data)

FormulationTime to 80% Dissolution (t₈₀, min)Maximum Dissolution (%)
Pure this compound> 120< 20
Micronized this compound9045
Solid Dispersion (1:4 with PVP K30)30> 90
SEDDS formulation< 15> 95

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_invivo In Vivo Evaluation pure Pure this compound micronized Micronization pure->micronized Particle Size Reduction solid_dispersion Solid Dispersion pure->solid_dispersion Amorphous Dispersion sedds SEDDS pure->sedds Lipid-Based Formulation dissolution Dissolution Studies micronized->dissolution solid_dispersion->dissolution sedds->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc metabolism_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation oral Oral Administration of This compound gut_lumen Dissolution in Gut Lumen oral->gut_lumen enterocytes Absorption into Enterocytes gut_lumen->enterocytes phase_II_gut Phase II Metabolism (Glucuronidation/Sulfation) in Intestinal Wall enterocytes->phase_II_gut liver Transport to Liver (Portal Vein) enterocytes->liver To Portal Vein systemic Systemic Circulation (Parent Drug + Metabolites) enterocytes->systemic Parent Drug (Limited Amount) phase_II_gut->systemic Metabolites phase_II_liver Phase II Metabolism in Liver liver->phase_II_liver phase_II_liver->systemic Metabolites excretion Excretion (Urine/Bile) systemic->excretion

Optimizing reaction conditions for the acetylation of 3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acetylation of 3-hydroxyflavone. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the acetylation of 3-hydroxyflavone?

The most widely used method for the acetylation of 3-hydroxyflavone to synthesize 3-acetoxyflavone is the reaction of 3-hydroxyflavone with acetic anhydride.[1][2] This reaction is often carried out under reflux conditions.[1]

Q2: Is a catalyst required for this reaction?

While the reaction can proceed with acetic anhydride alone, a catalyst is often employed to facilitate the transformation. Pyridine, a mild base, is commonly used as a catalyst for the acetylation of hydroxyl groups.[1][3] In some protocols, the reaction is performed in the presence of pyridine to afford the acetylated product.[3]

Q3: What is the typical yield for the acetylation of 3-hydroxyflavone?

The reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. However, a yield of around 70% has been reported in the literature.[1]

Q4: How is the product, this compound, isolated and purified?

Following the reaction, the typical work-up procedure involves pouring the cooled reaction mixture into ice-cold water to precipitate the crude product.[1] The resulting solid is then filtered, washed with cold water, and purified by recrystallization, commonly from ethanol.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient heating. 3. Degradation of starting material or product. 4. Inefficient precipitation during work-up.1. Increase the reaction time or consider adding a catalyst like pyridine. 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 3. Avoid excessively high temperatures or prolonged reaction times. 4. Ensure the water used for precipitation is ice-cold to maximize product recovery.
Incomplete Reaction (Presence of Starting Material) 1. Short reaction time. 2. Insufficient amount of acetylating agent. 3. Absence of a catalyst.1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a larger excess of acetic anhydride. 3. Add a few drops of pyridine to the reaction mixture to catalyze the reaction.[3]
Formation of Side Products (Impure Product) 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Side reactions involving the flavone core.1. Maintain a gentle reflux and avoid overheating. 2. Ensure the 3-hydroxyflavone starting material is pure. 3. While less common for this specific reaction, consider purification by column chromatography if recrystallization is insufficient.
Difficulty in Product Precipitation 1. The volume of water used for precipitation is too large. 2. The product is partially soluble in the work-up mixture.1. Use a minimal amount of ice-cold water to induce precipitation. 2. After initial precipitation, cool the mixture further in an ice bath to maximize the recovery of the solid product.
Product is Oily or Gummy, Not a Crystalline Solid 1. Presence of unreacted acetic anhydride or other impurities. 2. Rapid precipitation.1. Ensure the product is thoroughly washed with cold water to remove any residual acetic anhydride. 2. Allow the reaction mixture to cool slowly to room temperature before pouring it into ice water to promote the formation of a crystalline solid.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for the acetylation of 3-hydroxyflavone.

Table 1: Reaction Conditions and Yields

Reactants Catalyst Solvent Reaction Time Temperature Yield Reference
3-Hydroxyflavone (0.01 moles), Acetic Anhydride (10-15 ml)None mentionedAcetic Anhydride2 hoursReflux70%[1]
Flavonoids, Acetic AnhydridePyridinePyridine2-12 hours25 °C or RefluxNot specified for 3-hydroxyflavone[3]

Experimental Protocols

Protocol 1: Acetylation of 3-Hydroxyflavone with Acetic Anhydride[1]
  • Reaction Setup: In a 100 ml round-bottom flask, add 0.01 moles of 3-hydroxyflavone.

  • Addition of Reagent: To the flask, add 10-15 ml of acetic anhydride.

  • Heating: Heat the mixture to reflux and maintain it for 2 hours.

  • Work-up: After 2 hours, cool the resulting solution to room temperature.

  • Precipitation: Pour the cooled solution into ice-cold water. A solid precipitate should form.

  • Filtration and Washing: Filter the solid, wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: General Acetylation of Flavonoids with Acetic Anhydride and Pyridine[3]
  • Reaction Setup: Dissolve the flavonoid in pyridine.

  • Addition of Reagent: Add a molar excess of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 2 to 12 hours, depending on the specific flavonoid.

  • Work-up and Purification: The product is typically purified by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the acetylation of 3-hydroxyflavone.

experimental_workflow start Start: 3-Hydroxyflavone reagents Add Acetic Anhydride (Optional: Pyridine catalyst) start->reagents reflux Reflux for 2 hours reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Cold Water cool->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end End: Pure this compound recrystallize->end

Caption: Experimental workflow for the acetylation of 3-hydroxyflavone.

chemical_reaction 3-Hydroxyflavone 3-Hydroxyflavone This compound This compound 3-Hydroxyflavone->this compound + Acetic Anhydride 3-Hydroxyflavone->this compound Pyridine (catalyst) Reflux Acetic Anhydride Acetic Anhydride Acetic Acid Acetic Acid

Caption: Chemical reaction for the acetylation of 3-hydroxyflavone.

References

Technical Support Center: Purification of Synthetic 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of synthetic 3-Acetoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic this compound?

A1: The most common impurities include unreacted 3-hydroxyflavone, residual acetic anhydride, and byproducts from the synthesis. If the starting 3-hydroxyflavone is impure, those impurities will also be carried over. Hydrolysis of the final product back to 3-hydroxyflavone is also a significant source of impurity, particularly if the sample is exposed to moisture or basic/acidic conditions.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white solid. The reported melting point can vary, but it is generally in the range of 110-114°C. A broad melting range often indicates the presence of impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product, you can assess the separation of this compound from its impurities. A common solvent system for TLC is a mixture of ethyl acetate and hexane.

Q4: Is this compound stable during purification?

A4: this compound is susceptible to hydrolysis back to 3-hydroxyflavone, especially in the presence of water, acids, or bases. It is crucial to use dry solvents and avoid prolonged exposure to acidic or basic conditions during the purification process. Acetylated flavonoids, in general, can be sensitive to the purification conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Crystals - The chosen solvent is too good at dissolving this compound at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a commonly used solvent.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Product Instead of Crystals - The compound may be impure, leading to a depression of the melting point.- The cooling process is too fast.- Try to purify the crude product by column chromatography first to remove significant impurities.- Ensure slow cooling of the solution. Seeding the solution with a small crystal of pure this compound can help induce crystallization.
Crystals are not Pure (Contaminated with 3-hydroxyflavone) - Incomplete acetylation reaction.- Hydrolysis of the acetyl group during workup or recrystallization.- Ensure the initial acetylation reaction goes to completion.- Use anhydrous solvents for recrystallization and avoid exposure to moisture. If using a protic solvent like ethanol, ensure it is dry.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound and 3-hydroxyflavone - The solvent system (eluent) is not optimized.- The column is overloaded with the crude mixture.- Optimize the eluent system using TLC first. A good starting point is a mixture of ethyl acetate and hexane. A common eluent is 15% ethyl acetate in hexane, which gives an Rf value of approximately 0.3 for similar compounds.[2]- Use an appropriate amount of silica gel relative to the amount of crude product. A ratio of 50:1 (silica:crude product) by weight is a good starting point for difficult separations.
Low Yield After Column Chromatography - The compound is strongly adsorbed to the silica gel.- The compound is unstable on silica gel (potential hydrolysis).- Inefficient elution.- If the compound is not eluting, gradually increase the polarity of the solvent system.- To minimize contact time with the silica gel, perform flash column chromatography. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent the degradation of acid-sensitive compounds.- Ensure all the product is eluted by checking the final fractions with TLC.
Tailing of Spots on TLC of Column Fractions - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated when spotted on the TLC plate.- Adding a small amount of a more polar solvent (like a few drops of methanol) to the eluent can sometimes reduce tailing.- Dilute the fractions before spotting them on the TLC plate.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 3-hydroxyflavone.

Materials:

  • 3-hydroxyflavone

  • Acetic anhydride

  • Pyridine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxyflavone in a minimal amount of pyridine.

  • Add an excess of acetic anhydride to the solution.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • A white solid of crude this compound will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and acetic acid.

  • Dry the crude product in a desiccator.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture on a hot plate with swirling.

  • Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals to a constant weight.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Ethyl acetate

  • Hexane

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with a non-polar solvent mixture, such as 5% ethyl acetate in hexane.

  • Gradually increase the polarity of the eluent to separate the compounds. A common system for flavonoids is a gradient of ethyl acetate in hexane.[3] For this compound, an isocratic elution with 15% ethyl acetate in hexane may be effective.[2]

  • Collect fractions: Collect the eluate in small fractions in test tubes.

  • Analyze fractions: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical, albeit general, outcomes for the purification of flavonoids. Specific yields and purity for this compound can vary based on the scale of the reaction and the purity of the starting materials.

Purification MethodTypical Yield RangeTypical Purity RangeKey Considerations
Recrystallization 70-90%>95%Highly dependent on the choice of solvent and the initial purity of the crude product.
Column Chromatography 60-85%>98%Effective for removing closely related impurities. Yield can be affected by compound stability on silica.
Preparative HPLC >80%>99%Offers the highest resolution and purity but is more resource-intensive.

Visualizations

Below are diagrams illustrating key workflows and relationships in the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography 3-Hydroxyflavone 3-Hydroxyflavone Acetylation Acetylation 3-Hydroxyflavone->Acetylation Acetic Anhydride, Pyridine Acetylation->Crude Product Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingRecrystallization Start Low Yield from Recrystallization? Solvent Is the solvent appropriate? (High solubility hot, low solubility cold) Start->Solvent Amount Was too much solvent used? Solvent->Amount Yes OptimizeSolvent Optimize solvent choice. Solvent->OptimizeSolvent No Cooling Was cooling too rapid? Amount->Cooling No UseLessSolvent Use minimum hot solvent. Amount->UseLessSolvent Yes SlowCooling Allow slow cooling. Cooling->SlowCooling Yes ColumnChromatographyVariables Purification Purification Stationary Phase Stationary Phase Purification->Stationary Phase (e.g., Silica Gel) Mobile Phase Mobile Phase Purification->Mobile Phase (e.g., EtOAc/Hexane) Sample Loading Sample Loading Purification->Sample Loading (Wet vs. Dry) Flow Rate Flow Rate Purification->Flow Rate

References

Technical Support Center: Minimizing Off-Target Effects of 3-Acetoxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited quantitative data is publicly available specifically for 3-acetoxyflavone. Much of the following information is based on studies of its parent compound, 3-hydroxyflavone, and other structurally related flavones. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

This compound is a synthetic flavone. Like other flavones, it is anticipated to exert its biological effects through the modulation of various intracellular signaling pathways. Flavonoids have been shown to influence pathways such as PI3K/Akt and MAPK, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2][3][4][5] They can also induce cell cycle arrest and apoptosis in cancer cells.[6][7][8][9][10]

Q2: What are the potential off-target effects of this compound?

Potential off-target effects of this compound, similar to other flavones, may include:

  • General Cytotoxicity: At higher concentrations, flavones can exhibit cytotoxicity towards both cancerous and normal cells.[11][12]

  • Induction of Reactive Oxygen Species (ROS): Some flavonoids can increase intracellular ROS levels, leading to oxidative stress and subsequent cellular damage.[13]

  • Modulation of Unintended Signaling Pathways: Due to their broad-spectrum activity, flavones can interact with multiple kinases and other enzymes, leading to unintended signaling outcomes.[1]

  • Cell Cycle Arrest in Non-Target Cells: Flavonoids can induce cell cycle arrest, which may be an unwanted effect in normal, healthy cells.[7][10]

Q3: What is a typical starting concentration range for this compound in cell culture?

Based on studies with the related compound 3-hydroxyflavone and other flavones, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[11][13] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q4: How can I prepare and store this compound for cell culture experiments?

This compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be diluted in culture medium to the final desired concentration immediately before use. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Perform a more granular dose-response curve starting from a very low concentration (e.g., in the nanomolar range).
Off-target cytotoxicity 1. Assess markers of apoptosis (e.g., caspase-3 activation) and necrosis (e.g., LDH release) at various concentrations. 2. Measure the generation of Reactive Oxygen Species (ROS). If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment.
Incorrect stock solution concentration Verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.
Solubility issues Visually inspect the culture medium for any precipitation of the compound. If precipitation is observed, consider using a lower concentration or a different solvent system (while ensuring solvent compatibility with your cells).

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Compound instability Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Perform a time-course experiment to assess the stability of the compound's effect.
Cellular passage number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Variations in cell density Ensure that cells are seeded at the same density for all experiments, as this can influence their response to treatment.

Problem 3: No observable effect of this compound on the intended target or pathway.

Possible Cause Troubleshooting Step
The target pathway is not active in the chosen cell line Confirm the basal activity of your target pathway (e.g., by Western blot for key phosphorylated proteins). If the pathway is inactive, you may need to stimulate it with an appropriate agonist.
Suboptimal compound concentration Perform a dose-response experiment to ensure you are using a concentration that is sufficient to elicit a response without causing overt toxicity.
Inactive compound Test the activity of your this compound stock on a positive control cell line or in a cell-free assay if available.

Data Presentation

Table 1: Reported IC50 Values for 3-Hydroxyflavone and Related Flavones in Various Cell Lines

Flavone DerivativeCell LineAssayIC50 (µM)Reference
3,6-DihydroxyflavoneHeLaMTT (24h)25[11]
3,6-DihydroxyflavoneHeLaMTT (48h)9.8[11]
3,6-DihydroxyflavonePC3MTT50[11]
3,5,7-TrihydroxyflavonePC-3MTT64.30[13]
7,8-DihydroxyflavoneHUH-7Alamar Blue (48h)177.6[14]

Note: IC50 values are highly dependent on the cell line, assay type, and incubation time.[15][16]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17][18]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a common method for detecting intracellular ROS levels using a fluorescent probe.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control to determine the effect of this compound on ROS production.

Mandatory Visualizations

Signaling_Pathways Potential Signaling Pathways Modulated by this compound node_3AF This compound node_PI3K PI3K node_3AF->node_PI3K Inhibition? node_MAPK MAPK Cascade (e.g., ERK, JNK, p38) node_3AF->node_MAPK Modulation? node_ROS ROS Production node_3AF->node_ROS Induction? node_Akt Akt node_PI3K->node_Akt node_mTOR mTOR node_Akt->node_mTOR node_Apoptosis Apoptosis node_Akt->node_Apoptosis Inhibits node_Proliferation Cell Proliferation node_mTOR->node_Proliferation node_Survival Cell Survival node_mTOR->node_Survival node_MAPK->node_Proliferation node_MAPK->node_Apoptosis node_ROS->node_Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results node_Start Unexpected Experimental Result node_Check_Conc Verify Compound Concentration & Stability node_Start->node_Check_Conc node_Check_Cells Assess Cell Health & Passage Number node_Start->node_Check_Cells node_Dose_Response Perform Granular Dose-Response Curve node_Check_Conc->node_Dose_Response node_Check_Cells->node_Dose_Response node_Off_Target_Assay Conduct Off-Target Assays (ROS, Apoptosis, etc.) node_Dose_Response->node_Off_Target_Assay node_Control_Expt Include Positive/Negative Controls node_Dose_Response->node_Control_Expt node_Analyze Analyze Data & Re-evaluate Hypothesis node_Off_Target_Assay->node_Analyze node_Control_Expt->node_Analyze

References

Validation & Comparative

3-Acetoxyflavone vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, both quercetin and its synthetic derivative, 3-acetoxyflavone, have garnered attention for their potential biological activities. This guide provides a comparative overview of their antioxidant properties, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in understanding their relative efficacy.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-related cellular damage. The following table summarizes the available quantitative data on the antioxidant activity of this compound and quercetin from key in vitro assays. It is important to note that a direct comparison is challenging as the data is sourced from different studies that may have employed varied experimental conditions.

CompoundAssayEC50/IC50 ValueSource
This compound DPPH Radical Scavenging1000 µg/mL[1]
Quercetin DPPH Radical Scavenging~2.96 - 36.30 µg/mL[2]
Quercetin ABTS Radical Scavenging188.85 µM[3][4]
Quercetin Pentaacetate (Q5) ABTS Radical Scavenging379.56 µM[3][4]

Note: EC50/IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The data for Quercetin Pentaacetate (a fully acetylated derivative) is included to provide insight into the potential effects of acetylation on antioxidant capacity.

From the available data, quercetin demonstrates significantly higher antioxidant activity in the DPPH and ABTS assays compared to this compound and its fully acetylated counterpart. The presence of free hydroxyl groups in the quercetin structure is crucial for its potent radical scavenging ability. The acetylation of the 3-hydroxyl group in this compound, and all hydroxyl groups in quercetin pentaacetate, markedly diminishes this activity.[3][5]

Experimental Protocols

Detailed methodologies for the principal antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a control solvent (e.g., methanol or ethanol).

  • Procedure:

    • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The EC50 or IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions at various concentrations, and a suitable buffer (e.g., phosphate-buffered saline).

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a buffer to an absorbance of approximately 0.70 at 734 nm.

    • A specific volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution), and test compound solutions at various concentrations.

  • Procedure:

    • The FRAP reagent is prepared freshly and warmed to 37°C.

    • A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes).

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).

Visualization of Antioxidant Mechanism

The following diagram illustrates the key structural determinants for the antioxidant activity of flavonoids and the impact of acetylation.

Flavonoid_Antioxidant_Activity cluster_quercetin Quercetin cluster_acetoxyflavone This compound Quercetin Quercetin Structure (Multiple -OH groups) OH_groups Free Hydroxyl (-OH) Groups (Key for radical scavenging) Quercetin->OH_groups Possesses Acetoxyflavone This compound Structure (Acetylated 3-OH group) Radical Free Radical (ROS) OH_groups->Radical Donates H atom to Stable_Radical Stabilized Radical Radical->Stable_Radical Becomes Acetylation Acetylation of 3-OH Group Acetoxyflavone->Acetylation Undergoes Reduced_Activity Reduced H-donating ability -> Lower Antioxidant Activity Acetylation->Reduced_Activity Leads to

Caption: Structural basis of flavonoid antioxidant activity.

Conclusion

References

Validating the Anticancer Potential of 3-Acetoxyflavone: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anticancer agents, 3-Acetoxyflavone presents an intriguing candidate within the flavonoid family. This guide provides a framework for validating its anticancer effects in vitro, comparing its potential efficacy against established flavonoids such as Quercetin and Chrysin. We present key experimental protocols and data interpretation strategies essential for a comprehensive preclinical evaluation.

Comparative Cytotoxicity Analysis

A primary indicator of anticancer potential is a compound's cytotoxicity towards cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this effect. While direct IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, a comparative analysis can be structured to benchmark its performance against well-researched flavonoids.

Table 1: Comparative IC50 Values (µM) of Flavonoids Across Various Cancer Cell Lines

FlavonoidMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Jurkat (Leukemia)
This compound Data not availableData not availableData not availableData not available
Quercetin ~20.9 - 128[1][]Data not available>100Data not available
Chrysin ~14.2 - 53.04[3][4]14.2[3]>10016
3-Hydroxyflavone Data not availableData not availableActive (IC50 not specified)[5]Data not available

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Essential In Vitro Experimental Protocols

To rigorously assess the anticancer properties of this compound, a series of standardized in vitro assays are required. These experiments are designed to elucidate the mechanisms of cell death and the molecular pathways involved.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds (e.g., Quercetin, Chrysin, and a vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound & Controls A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Workflow for the detection of apoptosis via Annexin V/PI staining.
Investigation of Cell Signaling Pathways by Western Blotting

Flavonoids are known to exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[8] Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key components of these pathways.

Experimental Protocol:

  • Protein Extraction: Treat cancer cells with this compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, and housekeeping proteins like GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the corresponding total protein or housekeeping protein levels to determine the changes in protein expression and phosphorylation.

PI3K/Akt Signaling Pathway

Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

Hypothesized inhibitory effect of this compound on the MAPK/ERK pathway.

Conclusion

This guide outlines the fundamental in vitro methodologies for validating the anticancer effects of this compound. A systematic approach involving cytotoxicity screening, apoptosis assays, and signaling pathway analysis is crucial for a comprehensive preclinical assessment. While comparative data for this compound is currently limited, the presented framework allows for its direct comparison with other flavonoids like Quercetin and Chrysin. The generation of robust in vitro data is a critical first step in the drug discovery pipeline, providing the necessary evidence to warrant further investigation in more complex preclinical models.

References

A Comparative Analysis of the Anti-inflammatory Properties of 3-Acetoxyflavone and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the current state of knowledge regarding the anti-inflammatory activities of the synthetic flavonoid, 3-Acetoxyflavone, and the naturally occurring flavonoid, luteolin.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, particularly for their anti-inflammatory properties. This guide provides a comparative overview of two such flavonoids: this compound, a synthetic derivative, and luteolin, a widely studied natural compound. While extensive research has elucidated the anti-inflammatory mechanisms of luteolin, data on this compound remains notably scarce. This document summarizes the available experimental data for luteolin and outlines the necessary experimental protocols to facilitate a direct comparison, thereby highlighting a significant knowledge gap and opportunity for future research in the field of anti-inflammatory drug discovery.

Quantitative Data on Anti-inflammatory Effects

A comprehensive review of the scientific literature reveals a wealth of quantitative data on the anti-inflammatory effects of luteolin. In contrast, there is a conspicuous absence of published experimental data specifically detailing the anti-inflammatory properties of this compound. The following tables summarize key findings for luteolin's ability to inhibit crucial inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by Luteolin

Cell LineInducerLuteolin Concentration% Inhibition of NO ProductionIC50 ValueReference
BV-2 Microglial CellsLipopolysaccharide (LPS)Not specifiedDose-dependent6.9 µM[1]
RAW 264.7 MacrophagesLPS5-25 µMDose-dependentNot specified[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Luteolin

Cell LineInducerCytokineLuteolin Concentration% InhibitionReference
MH-S Alveolar MacrophagesLPSTNF-α5-25 µMDose-dependent[2]
MH-S Alveolar MacrophagesLPSIL-65-25 µMDose-dependent[2]
THP-1 CellsSpike S1 GlycoproteinIL-60-18 µMDose-dependent[3]
THP-1 CellsSpike S1 GlycoproteinIL-80-18 µMDose-dependent[3]
THP-1 CellsSpike S1 GlycoproteinIL-1β0-18 µMDose-dependent[3]
Human Synovial Sarcoma (SW982)IL-1βTNF-α1, 10 µMSignificant[4]
Human Synovial Sarcoma (SW982)IL-1βIL-61, 10 µMSignificant[4]

Mechanisms of Action: Signaling Pathway Modulation

Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[2][5].

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates Luteolin Luteolin Luteolin->IKK inhibits DNA DNA NFkappaB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes activates

Figure 1: Luteolin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes. Luteolin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, thereby downregulating the inflammatory response[3][6].

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Luteolin Luteolin Luteolin->MAPK inhibits phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes activates NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with This compound or Luteolin Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Concentration Calculate NO Concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

Comparative cytotoxicity of 3-Acetoxyflavone in normal vs. cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of flavone compounds, with a focus on 3-Acetoxyflavone and its analogs, against normal versus cancer cell lines. This guide synthesizes available data to offer insights into the therapeutic potential and selectivity of this class of compounds.

Due to the limited availability of direct comparative cytotoxicity data for this compound, this guide utilizes data for its close structural analog, 3-Hydroxyflavone, to provide a baseline for comparison against normal human cell lines. The structural difference, an acetoxy group in place of a hydroxyl group at the 3-position, may influence bioavailability and cellular uptake, potentially altering the cytotoxic profile.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% lethal concentration (LC50) data for 3-Hydroxyflavone on normal human cell lines. This data is crucial for establishing a therapeutic window and assessing the selectivity of flavone compounds.

CompoundCell LineCell TypeLC50 (µM)Citation
3-HydroxyflavoneTIG-1Human lung embryonic fibroblast40[1]
3-HydroxyflavoneHUVEHuman umbilical vein endothelial64[1]

Note: Lower LC50/IC50 values indicate higher cytotoxicity. The absence of specific IC50 values for this compound in cancer cell lines in the reviewed literature prevents a direct comparative analysis at this time.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cells (both normal and cancer lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into insoluble purple formazan crystals.

4. Formazan Solubilization:

  • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 15-20 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (Normal & Cancer Lines) incubation_24h 2. 24h Incubation (Attachment) cell_culture->incubation_24h treatment 4. Treat Cells with Compound incubation_24h->treatment compound_prep 3. Prepare this compound Dilutions compound_prep->treatment incubation_exp 5. 24-72h Incubation treatment->incubation_exp mtt_addition 6. Add MTT Reagent incubation_exp->mtt_addition formazan_incubation 7. 2-4h Incubation (Formazan Formation) mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan formazan_incubation->solubilization read_plate 9. Measure Absorbance (570 nm) solubilization->read_plate calculate_viability 10. Calculate % Viability read_plate->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50 signaling_pathway Potential Apoptotic Signaling Pathways for Flavonoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase flavonoid This compound death_receptor Death Receptors (e.g., Fas, TNFR) flavonoid->death_receptor bcl2_family Bcl-2 Family (Bax/Bak ↑, Bcl-2 ↓) flavonoid->bcl2_family Inhibits flavonoid->bcl2_family Promotes disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Benchmarking 3-Acetoxyflavone: A Comparative Guide to Known Flavonoid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, flavonoids have emerged as a promising class of natural compounds with the potential to modulate key signaling pathways implicated in various diseases, including cancer. While well-known flavonoids like quercetin and fisetin have been extensively studied for their inhibitory effects, the biological activity of many synthetic derivatives, such as 3-acetoxyflavone, remains less characterized. This guide provides a comparative overview of this compound against the established flavonoid inhibitors, quercetin and fisetin, with a focus on their activity related to the PI3K/Akt/mTOR signaling pathway.

Objective: To benchmark the inhibitory potential of this compound by providing a detailed comparison with the well-documented flavonoid inhibitors, quercetin and fisetin. This guide summarizes available quantitative data, presents detailed experimental protocols for inhibitor screening, and visualizes key signaling pathways and experimental workflows.

Comparative Analysis of Inhibitory Activity

One study involving the synthesis and evaluation of this compound reported a high EC50 value for its antioxidant activity, indicating it is a relatively weak antioxidant compared to its parent compound, 3-hydroxyflavone. The same study noted its antimicrobial properties but did not provide quantitative inhibitory data against specific microbial enzymes.

In contrast, quercetin and fisetin are well-documented inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention[1][2][3]. Both quercetin and fisetin have been shown to act as dual inhibitors of PI3K/Akt and mTOR signaling[4][5][6][7].

Below is a summary of reported inhibitory concentrations for quercetin and fisetin against various targets. It is important to note that these values are highly dependent on the specific experimental conditions and cell lines used.

FlavonoidTarget/Cell LineInhibitory Concentration (IC50)Reference
Quercetin PI3K/Akt pathway in HCC1937 breast cancer cells25 µM (suppressed Akt phosphorylation)N/A
Cell proliferation in T47D breast cancer cells100 µMN/A
Fisetin PI3K/Akt and mTOR signaling in non-small cell lung cancer cellsDose-dependent inhibition[4]
mTOR signaling in prostate cancer cellsDose-dependent inhibition[8]

Signaling Pathway and Experimental Workflow

To understand the context of flavonoid inhibition, it is crucial to visualize the targeted signaling pathway and the experimental workflow used to determine inhibitory activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

The diagram above illustrates the activation cascade of the PI3K/Akt/mTOR pathway, a common target for flavonoid inhibitors like quercetin and fisetin[1][2][3].

To quantitatively assess the inhibitory potential of a compound like this compound, a standardized experimental workflow is necessary.

Experimental_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare incubate Incubate Enzyme with Inhibitor prepare->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Product Formation (e.g., Spectrophotometry) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Figure 2: General Workflow for an In-Vitro Enzyme Inhibition Assay.

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Experimental Protocols

To facilitate the direct comparison of this compound with known inhibitors, a generalized protocol for an in-vitro protein kinase inhibition assay is provided below. This protocol can be adapted for specific kinases within the PI3K/Akt/mTOR pathway.

Objective: To determine the IC50 value of this compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase (e.g., PI3K, Akt, mTOR)

  • Specific peptide substrate for the kinase

  • This compound stock solution (in DMSO)

  • Quercetin and Fisetin stock solutions (as positive controls)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound, quercetin, and fisetin in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

    • Prepare a control with DMSO only (no inhibitor).

  • Assay Setup:

    • Add 2.5 µL of each compound dilution to the wells of a 96-well plate.

    • Add 5 µL of the kinase/substrate mixture in kinase assay buffer to each well.

    • Gently mix the plate and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

While this compound's inhibitory profile remains largely unexplored, this guide provides the necessary framework for its evaluation against well-characterized flavonoid inhibitors like quercetin and fisetin. The provided experimental protocol offers a starting point for generating the quantitative data required for a direct and meaningful comparison. Further research to determine the IC50 values of this compound against key kinases in the PI3K/Akt/mTOR pathway is essential to fully understand its potential as a therapeutic agent. The visualization of the signaling pathway and experimental workflow serves to contextualize this future research within the broader field of kinase inhibitor discovery.

References

Safety Operating Guide

Proper Disposal of 3-Acetoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Disposal of 3-Acetoxyflavone

The absence of a harmonized Globally Harmonized System (GHS) classification for this compound from major regulatory bodies such as the European Chemicals Agency (ECHA) and the Occupational Safety and Health Administration (OSHA) necessitates a precautionary approach to its disposal. When the hazards of a chemical are not fully known, it is imperative to handle it as a potentially hazardous substance to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, adhering to standard best practices for chemical waste management.

I. Guiding Principle: The Precautionary Approach

Given the lack of definitive hazard data, this compound must be managed as if it were hazardous. This means that under no circumstances should it be disposed of in the regular trash or down the sanitary sewer system. All waste containing this compound, including pure substance, contaminated solutions, and contaminated labware, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

III. Data Presentation: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
Appearance White solid
Melting Point 95 - 98 °C (203 - 208.4 °F)[1]
Solubility No data available
Flash Point No data available
Autoignition Temperature No data available

IV. Step-by-Step Disposal Protocol

The following protocol outlines the detailed methodology for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Step 2: Container Labeling

Proper labeling is crucial for safe handling and disposal. All hazardous waste containers for this compound must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration of this compound in the waste.

  • An accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The laboratory room number.

Step 3: Waste Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Provide secondary containment (e.g., a larger, chemically resistant tub or bin) to capture any potential leaks or spills.

  • Do not store incompatible chemicals together.

Step 4: Scheduling a Waste Pickup

  • Once the hazardous waste container is full (typically no more than 90% capacity) or has reached the storage time limit set by your institution, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.

Step 5: Decontamination of Empty Containers

  • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but the original label must be completely defaced or removed.

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_disposal Disposal Process cluster_empty Empty Container Decontamination Generate Generate this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Designated Area with Secondary Containment Label->Store Full Container Full or Time Limit Reached Store->Full Schedule Schedule EHS Pickup Full->Schedule EHS EHS/Contractor Collects Waste Schedule->EHS Transport Transport to Licensed Disposal Facility EHS->Transport Empty Empty Container TripleRinse Triple Rinse with Appropriate Solvent Empty->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel DisposeContainer Dispose of Container as Non-Hazardous DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-Acetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 3-Acetoxyflavone

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]
Eyes Safety glasses with side shields or gogglesEye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Body Laboratory coatA standard laboratory coat should be worn to protect against minor splashes and spills.[3]
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep_setup 2. Prepare Workspace: - Ensure fume hood is operational - Gather all necessary equipment prep_ppe->prep_setup prep_weigh 3. Weighing: - Tare balance with weigh paper - Carefully weigh this compound prep_setup->prep_weigh handle_dissolve 4. Dissolution: - Add weighed compound to solvent in a closed container prep_weigh->handle_dissolve handle_reaction 5. Experimental Use: - Perform experiment within the fume hood handle_dissolve->handle_reaction clean_decontaminate 6. Decontamination: - Clean all glassware and surfaces handle_reaction->clean_decontaminate clean_waste 7. Waste Disposal: - Dispose of contaminated materials in designated hazardous waste containers clean_decontaminate->clean_waste clean_doff 8. Doff PPE: - Remove gloves, lab coat, and goggles in the correct order clean_waste->clean_doff

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste:

    • Place any unused this compound powder and contaminated items (e.g., weigh boats, gloves, paper towels) into a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

Always follow your institution's specific guidelines for hazardous waste disposal. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxyflavone
Reactant of Route 2
Reactant of Route 2
3-Acetoxyflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。